Aniline, 5-tert-pentyl-2-phenoxy-
Description
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Structure
2D Structure
Properties
CAS No. |
70289-36-0 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
5-(2-methylbutan-2-yl)-2-phenoxyaniline |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-10-11-16(15(18)12-13)19-14-8-6-5-7-9-14/h5-12H,4,18H2,1-3H3 |
InChI Key |
VFOIQSOOCHQWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Aniline, 5-tert-pentyl-2-phenoxy- chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related molecules to provide a detailed profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. This guide covers the compound's identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data. Additionally, a potential biological target is discussed based on the activity of related compounds, along with a hypothetical signaling pathway.
Compound Identification and Structure
Aniline, 5-tert-pentyl-2-phenoxy- is an aromatic organic compound characterized by an aniline core structure substituted with a tert-pentyl group at the 5-position and a phenoxy group at the 2-position.
Chemical Structure:
Caption: 2D structure of Aniline, 5-tert-pentyl-2-phenoxy-.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-(2-methylbutan-2-yl)-2-phenoxyaniline |
| CAS Number | 70289-36-0[1] |
| Molecular Formula | C₁₇H₂₁NO[1] |
| Synonyms | 5-tert-pentyl-2-phenoxyaniline, Aniline, 5-tert-pentyl-2-phenoxy-, 5-(1,1-Dimethylpropyl)-2-phenoxyaniline[1] |
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Aniline, 5-tert-pentyl-2-phenoxy-. These values are computationally derived and should be confirmed by experimental analysis.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 255.35 g/mol | [1] |
| Boiling Point | 353.7 °C at 760 mmHg | [1] |
| Flash Point | 155.4 °C | [1] |
| Density | 1.04 g/cm³ | [1] |
| Vapor Pressure | 3.53E-05 mmHg at 25°C | [1] |
| XLogP3 | 5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Proposed Synthesis
A plausible synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- involves a multi-step process, beginning with the alkylation of a substituted phenol, followed by an Ullmann condensation to form the diaryl ether, and concluding with the reduction of a nitro group to the target aniline.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols (Proposed)
The following protocols are suggested based on established methodologies for similar transformations. Optimization of reaction conditions would be necessary to achieve high yields and purity.
Step 1: Friedel-Crafts Alkylation of 4-Nitrophenol
This step introduces the tert-pentyl group onto the phenol ring.
-
Materials: 4-Nitrophenol, 2-chloro-2-methylbutane (tert-pentyl chloride), anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., nitrobenzene or dichloromethane).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-nitrophenol in the inert solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.
-
Add 2-chloro-2-methylbutane dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 4-nitro-2-tert-pentylphenol, by column chromatography.
-
Step 2: Ullmann Condensation
This step forms the diaryl ether linkage.
-
Materials: 4-Nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Procedure:
-
To a reaction vessel, add 4-nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide, the ligand, and the base in the chosen solvent.
-
Heat the mixture at an elevated temperature (e.g., 120-150 °C) under a nitrogen atmosphere for several hours to overnight. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 4-nitro-2-tert-pentyl-1-phenoxybenzene by column chromatography.
-
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine.
-
Materials: 4-Nitro-2-tert-pentyl-1-phenoxybenzene, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with palladium on carbon), and a suitable solvent.
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve the nitro compound in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product, Aniline, 5-tert-pentyl-2-phenoxy-, by column chromatography or recrystallization.
-
Predicted Spectral Data
The following spectral characteristics are predicted based on the structure of Aniline, 5-tert-pentyl-2-phenoxy- and typical values for similar functional groups.
Table 3: Predicted Spectral Data
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. - -NH₂ Protons: A broad singlet, the chemical shift of which is solvent-dependent. - tert-pentyl Protons: A singlet for the two methyl groups (approx. δ 1.3 ppm), a quartet for the methylene group (approx. δ 1.6 ppm), and a triplet for the terminal methyl group (approx. δ 0.7 ppm). |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. - tert-pentyl Carbons: Signals corresponding to the quaternary carbon, methylene carbon, and two types of methyl carbons. |
| IR (Infrared) | - N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (Aryl Ether): A strong band in the 1200-1250 cm⁻¹ region. - C-N Stretch: A band in the 1250-1350 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 255. - Major Fragments: Fragmentation may occur via cleavage of the tert-pentyl group, loss of the phenoxy group, or other characteristic fragmentations of anilines and diaryl ethers. |
Potential Biological Activity and Signaling Pathway
Based on literature for structurally similar 2-phenoxyaniline derivatives, Aniline, 5-tert-pentyl-2-phenoxy- may act as an inhibitor of the sodium-calcium (Na⁺/Ca²⁺) exchanger. The Na⁺/Ca²⁺ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in various cells, particularly in cardiomyocytes and neurons.
References
Synthesis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic pathways for the preparation of 5-tert-pentyl-2-phenoxyaniline, a substituted diphenyl ether aniline derivative of interest in medicinal chemistry and materials science. The guide provides a comparative analysis of the classical Ullmann condensation and the modern Buchwald-Hartwig amination routes, complete with detailed experimental protocols, tabulated quantitative data, and process visualizations to aid in laboratory-scale synthesis.
Executive Summary
The synthesis of 5-tert-pentyl-2-phenoxyaniline can be effectively achieved through two distinct and viable pathways. The first is a classical approach utilizing an Ullmann condensation to form the key C-O ether bond, followed by a nitro group reduction. The second, a more contemporary method, employs a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation. Both routes offer distinct advantages and disadvantages in terms of reaction conditions, catalyst systems, and substrate scope. This guide will provide the necessary details for the successful execution of either synthetic strategy.
Physicochemical Properties of 5-tert-pentyl-2-phenoxyaniline
| Property | Value |
| CAS Number | 70289-36-0[1] |
| Molecular Formula | C₁₇H₂₁NO[1] |
| Molecular Weight | 255.35 g/mol [1] |
| Appearance | Not specified (likely an oil or low-melting solid) |
| Boiling Point | 353.7 °C at 760 mmHg |
| Density | 1.04 g/cm³ |
| Flash Point | 155.4 °C |
| Vapor Pressure | 3.53E-05 mmHg at 25°C |
Synthetic Pathways
Two principal retrosynthetic disconnections for 5-tert-pentyl-2-phenoxyaniline are considered: one severing the C-O bond of the diphenyl ether and the other breaking the C-N bond of the aniline. These lead to the Ullmann condensation and Buchwald-Hartwig amination pathways, respectively.
Pathway 1: Ullmann Condensation Route
This pathway involves the formation of the phenoxy ether linkage via a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation), followed by the reduction of a nitro group to the target aniline. This classical approach is often favored for its cost-effectiveness, though it may require harsh reaction conditions.[2] The electron-withdrawing nitro group ortho to the leaving group facilitates the nucleophilic substitution.
Caption: Ullmann condensation pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.
Pathway 2: Buchwald-Hartwig Amination Route
This modern approach relies on a palladium-catalyzed cross-coupling reaction to form the C-N bond. This method generally offers milder reaction conditions, higher functional group tolerance, and often better yields compared to the classical Ullmann-type reactions.[3] The synthesis of the requisite precursors, 1-bromo-2-phenoxybenzene and 4-tert-pentylaniline, is also considered.
Caption: Buchwald-Hartwig amination pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.
Experimental Protocols
Pathway 1: Ullmann Condensation Route
Step 1: Nitration of tert-pentylbenzene to 4-tert-pentyl-1-nitrobenzene
-
Procedure: To a stirred mixture of concentrated sulfuric acid (35 mL) and concentrated nitric acid (25 mL), cooled to 0-5 °C in an ice-salt bath, add tert-pentylbenzene (0.2 mol) dropwise over 1 hour. Maintain the temperature below 10 °C during the addition. After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 4 hours. Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The crude product will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-tert-pentyl-1-nitrobenzene.
Step 2: Bromination of 4-tert-pentyl-1-nitrobenzene to 1-bromo-2-nitro-4-tert-pentylbenzene
-
Procedure: To a solution of 4-tert-pentyl-1-nitrobenzene (0.1 mol) in concentrated sulfuric acid (50 mL), add N-bromosuccinimide (NBS) (0.11 mol) in portions over 30 minutes at room temperature. Stir the mixture for 24 hours. Pour the reaction mixture onto ice water. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Recrystallization from ethanol affords pure 1-bromo-2-nitro-4-tert-pentylbenzene.
Step 3: Ullmann Condensation of 1-bromo-2-nitro-4-tert-pentylbenzene with Phenol
-
Procedure: A mixture of 1-bromo-2-nitro-4-tert-pentylbenzene (0.05 mol), phenol (0.06 mol), anhydrous potassium carbonate (0.075 mol), and copper(I) iodide (0.005 mol) in N,N-dimethylformamide (DMF) (100 mL) is heated at 150 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with 1 M NaOH solution to remove excess phenol, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) to give 2-nitro-4-tert-pentyl-1-phenoxybenzene.
Step 4: Reduction of 2-nitro-4-tert-pentyl-1-phenoxybenzene
-
Procedure: To a solution of 2-nitro-4-tert-pentyl-1-phenoxybenzene (0.04 mol) in ethanol (100 mL), add tin(II) chloride dihydrate (0.12 mol) and concentrated hydrochloric acid (20 mL). Heat the mixture at reflux for 4 hours. After cooling, the reaction mixture is made alkaline by the careful addition of a concentrated sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield 5-tert-pentyl-2-phenoxyaniline.
Pathway 2: Buchwald-Hartwig Amination Route
Step 1: Synthesis of 4-tert-pentylaniline
-
Procedure: The synthesis follows a two-step process starting with the nitration of tert-pentylbenzene as described in Pathway 1, Step 1. The resulting 4-tert-pentyl-1-nitrobenzene (0.1 mol) is dissolved in ethanol (200 mL) in a hydrogenation vessel. Palladium on carbon (10% Pd/C, 1 g) is added, and the mixture is hydrogenated at 50 psi of H₂ for 4 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give 4-tert-pentylaniline, which can be used without further purification.
Step 2: Synthesis of 1-bromo-2-phenoxybenzene
-
Procedure: A detailed, multi-step synthesis for this precursor is beyond the scope of this guide. However, it is commercially available or can be synthesized via methods such as the Ullmann condensation of 2-bromophenol with bromobenzene or the diazotization of 2-phenoxyaniline followed by a Sandmeyer reaction with CuBr.
Step 3: Buchwald-Hartwig Amination
-
Procedure: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.001 mol), Xantphos (0.0024 mol), and sodium tert-butoxide (0.14 mol). The tube is evacuated and backfilled with argon. Add a solution of 1-bromo-2-phenoxybenzene (0.1 mol) and 4-tert-pentylaniline (0.12 mol) in anhydrous toluene (100 mL). The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 5-tert-pentyl-2-phenoxyaniline.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Ullmann Condensation Pathway
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | - | 0-25 | 6 | ~85 |
| 2 | Bromination | NBS, H₂SO₄ | H₂SO₄ | 25 | 24 | ~70 |
| 3 | Ullmann Condensation | Phenol, K₂CO₃, CuI | DMF | 150 | 12 | 60-75 |
| 4 | Reduction | SnCl₂·2H₂O, HCl | Ethanol | 78 | 4 | ~80 |
Table 2: Reaction Conditions and Yields for Buchwald-Hartwig Amination Pathway
| Step | Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | Nitration | HNO₃, H₂SO₄ | - | - | 0-25 | 6 | ~85 |
| 1b | Reduction | 10% Pd/C, H₂ | Ethanol | 25 | 4 | >95 | |
| 2 | Amination | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 24 | 75-90 |
Conclusion
Both the Ullmann condensation and Buchwald-Hartwig amination pathways provide viable routes to 5-tert-pentyl-2-phenoxyaniline. The choice of method will depend on the specific requirements of the researcher, including precursor availability, desired scale, and tolerance for specific reaction conditions. The Ullmann route, while classical, remains a robust option, particularly when cost is a primary consideration. The Buchwald-Hartwig amination, on the other hand, offers a more modern and often higher-yielding alternative with milder conditions, making it suitable for more sensitive substrates or when higher purity is required from the outset. This guide provides the foundational information for the successful synthesis and further investigation of this compound.
References
Physical and chemical characteristics of Aniline, 5-tert-pentyl-2-phenoxy-
Version: 1.0
Abstract
This document provides a comprehensive technical overview of the physical and chemical characteristics of Aniline, 5-tert-pentyl-2-phenoxy- (CAS No: 70289-36-0).[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's properties, outlines relevant experimental protocols for its characterization and synthesis, and explores potential biological interactions based on the activity of structurally related phenoxyaniline derivatives. Due to the limited availability of experimental data for this specific molecule, information from analogous compounds, particularly the parent compound 2-phenoxyaniline, is included for comparative purposes.
Introduction
Aniline, 5-tert-pentyl-2-phenoxy-, also known as 5-tert-pentyl-2-phenoxyaniline, is an aromatic amine derivative. Its structure, featuring a substituted aniline ring linked to a phenoxy group, makes it a subject of interest in medicinal chemistry. The phenoxyaniline scaffold is present in molecules with diverse biological activities, including anti-inflammatory properties and interactions with key enzyme systems.[2][3][4] This guide aims to provide a detailed summary of its known characteristics and a framework for its experimental investigation.
Physicochemical Properties
Quantitative data for Aniline, 5-tert-pentyl-2-phenoxy- is limited primarily to computational predictions. For a practical reference, experimental data for the parent compound, 2-phenoxyaniline, is provided for comparison.
Table 1: Physical and Chemical Properties of Aniline, 5-tert-pentyl-2-phenoxy-
| Property | Value | Data Type | Source |
| CAS Number | 70289-36-0 | Experimental | [1] |
| Molecular Formula | C₁₇H₂₁NO | Calculated | [1] |
| Molecular Weight | 255.35 g/mol | Calculated | [1] |
| Boiling Point | 353.7 °C at 760 mmHg | Predicted | [1] |
| Density | 1.04 g/cm³ | Predicted | [1] |
| Flash Point | 155.4 °C | Predicted | [1] |
| Vapor Pressure | 3.53E-05 mmHg at 25°C | Predicted | [1] |
| XLogP3 | 5 | Predicted | [1] |
| Hydrogen Bond Donor Count | 1 | Calculated | [1] |
| Hydrogen Bond Acceptor Count | 2 | Calculated | [1] |
Table 2: Experimental Properties of 2-Phenoxyaniline (Parent Compound)
| Property | Value | Data Type | Source |
| CAS Number | 2688-84-8 | Experimental | [2] |
| Molecular Formula | C₁₂H₁₁NO | Calculated | [5] |
| Molecular Weight | 185.22 g/mol | Calculated | |
| Melting Point | 47-49 °C | Experimental | [2] |
| Boiling Point | 170 °C at 18 mmHg | Experimental | [2] |
| Flash Point | 113 °C (closed cup) | Experimental |
Experimental Protocols
Detailed experimental data for Aniline, 5-tert-pentyl-2-phenoxy- is not widely published. The following sections provide established, generalized protocols for determining key physicochemical properties and for synthesizing compounds of this class. These methods would serve as a starting point for any laboratory investigation.
Determination of Melting Point
A precise melting point is a crucial indicator of purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, with the rate of temperature increase controlled to approximately 1-2 °C per minute as the approximate melting point is approached.
-
The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a high-purity compound.
-
Determination of Solubility
Solubility provides insight into the polarity and potential formulation characteristics of the compound.
-
Apparatus: Small test tubes, vortex mixer, droppers.
-
Reagents: Distilled water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), diethyl ether, ethanol.
-
Procedure:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
For water-soluble compounds, test the resulting solution with litmus paper to determine its acidic or basic nature.
-
The basicity of the aniline group suggests solubility in acidic solutions like 5% HCl. The lack of a strongly acidic proton suggests insolubility in 5% NaOH and 5% NaHCO₃. Its significant nonpolar structure suggests good solubility in organic solvents like diethyl ether and ethanol.
-
Synthesis Protocols
The structure of Aniline, 5-tert-pentyl-2-phenoxy- consists of an aniline core with a phenoxy ether linkage. This suggests two primary retrosynthetic disconnections, leading to either an Ullmann condensation or a Buchwald-Hartwig amination as the key bond-forming step.
Caption: Potential synthetic routes to Aniline, 5-tert-pentyl-2-phenoxy-.
-
Protocol 1: Ullmann Condensation (C-O Bond Formation) This classic copper-catalyzed reaction forms the diaryl ether bond.
-
Reactants: 2-Amino-4-tert-pentylphenol and a suitable halobenzene (e.g., iodobenzene or bromobenzene).
-
Catalyst: Copper(I) salt (e.g., CuI) or copper powder.
-
Base: A strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-4-tert-pentylphenol, the base, and the solvent.
-
Add the copper catalyst and the halobenzene.
-
Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation) This modern palladium-catalyzed cross-coupling reaction would form the C-N bond, likely in a late stage of the synthesis. This protocol describes the coupling of an aryl halide with an amine.
-
Reactants: An appropriate aryl halide (e.g., 1-bromo-5-tert-pentyl-2-phenoxybenzene) and ammonia or an ammonia equivalent.
-
Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle).
-
Ligand: A bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: An anhydrous aprotic solvent like toluene, dioxane, or THF.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the solvent.
-
Add the amine component.
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
-
Biological Activity and Signaling Pathways
While no specific biological data exists for Aniline, 5-tert-pentyl-2-phenoxy-, the broader class of phenoxyaniline derivatives has been investigated for pharmacological activity. This provides a strong basis for predicting its potential interactions.
Interaction with Cytochrome P450 Enzymes
Phenoxyaniline (POA) congeners are structurally analogous to polybrominated diphenyl ethers (PBDEs), a class of environmental toxicants. Research has utilized POA derivatives to study the interactions of such compounds with cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily, which is crucial for xenobiotic metabolism.[3][6]
These studies show that phenoxyanilines can act as ligands for CYP2B enzymes, binding to the active site and, in some cases, inhibiting enzymatic activity. The nature of this interaction is influenced by factors such as the pattern of halogenation on the rings. Given its structure, Aniline, 5-tert-pentyl-2-phenoxy- could potentially bind to the active site of CYP enzymes, influencing the metabolism of other drugs or xenobiotics.
Caption: Potential interaction of the compound with the CYP2B6 enzyme.
Other Potential Activities
-
Anti-inflammatory Action: The parent compound, 2-phenoxyaniline, has been identified as an anti-inflammatory agent that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1.[2] This suggests that derivatives, including the title compound, could be explored for similar selective anti-inflammatory properties.
-
Na⁺/Ca²⁺ Exchange System Inhibition: A patent has described 2-phenoxyaniline derivatives as inhibitors of the Na⁺/Ca²⁺ exchange system, a mechanism relevant for treating ischemic diseases.[4] This indicates another potential therapeutic avenue for this class of molecules.
Conclusion
Aniline, 5-tert-pentyl-2-phenoxy- is a molecule with limited characterization in public literature. However, its structural similarity to compounds with known biological activities, particularly as a ligand for cytochrome P450 enzymes and as a potential anti-inflammatory agent, makes it a compound of interest for further research. The predictive data and generalized experimental protocols provided in this guide offer a foundational framework for its synthesis, characterization, and biological evaluation. Future studies should focus on obtaining empirical data for its physical properties, spectral characteristics, and confirming its hypothesized interactions with biological targets.
References
- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]
- 2. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]
- 3. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 5. 2-Phenoxyaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Aniline, 5-tert-pentyl-2-phenoxy- (CAS 70289-36-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Aniline, 5-tert-pentyl-2-phenoxy-, CAS number 70289-36-0. It covers its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules.
Chemical and Physical Properties
Aniline, 5-tert-pentyl-2-phenoxy- is an organic compound with the molecular formula C17H21NO.[1] Its structure features an aniline core substituted with a tert-pentyl group and a phenoxy group. The synonyms for this compound include 5-tert-pentyl-2-phenoxyaniline and 5-(1,1-Dimethyl-propyl)-2-phenylamine.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C17H21NO | [1] |
| Molecular Weight | 255.3547 g/mol | [1] |
| CAS Number | 70289-36-0 | [1] |
| EC Number | 684-800-0 | [1] |
| NSC Number | 76543 | [1] |
| DSSTox Substance ID | DTXSID20220541 | [1] |
| Boiling Point | 353.7°C at 760 mmHg | [1] |
| Flash Point | 155.4°C | [1] |
| Density | 1.04 g/cm³ | [1] |
| Vapor Pressure | 3.53E-05 mmHg at 25°C | [1] |
| XLogP3 | 5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 255.162314293 | [1] |
| Complexity | 270 | [1] |
Synthesis and Experimental Protocols
A patent for the synthesis of related 2-phenoxyaniline derivatives describes a similar methodology, which involves the reaction of a substituted phenol with a substituted nitrobenzene in the presence of a base, followed by reduction.
Proposed Synthetic Pathway
The proposed synthesis of Aniline, 5-tert-pentyl-2-phenoxy- would proceed via an initial Ullmann condensation of 4-tert-pentylphenol with 1-fluoro-2-nitrobenzene (or a similar halogenated nitrobenzene) to form 5-tert-pentyl-2-nitrophenoxybenzene. This intermediate is then reduced to the target aniline derivative.
Caption: Proposed two-step synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for Ullmann condensations and subsequent nitro group reductions.
Step 1: Synthesis of 5-tert-pentyl-2-nitrophenoxybenzene
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-tert-pentylphenol (1 equivalent), 1-fluoro-2-nitrobenzene (1 equivalent), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
The reaction mixture is heated to 150-160°C and stirred under a nitrogen atmosphere for 12-24 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 5-tert-pentyl-2-nitrophenoxybenzene.
Step 2: Synthesis of Aniline, 5-tert-pentyl-2-phenoxy-
-
The purified 5-tert-pentyl-2-nitrophenoxybenzene from Step 1 is dissolved in ethanol or ethyl acetate in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The vessel is connected to a hydrogen source, and the mixture is hydrogenated at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude Aniline, 5-tert-pentyl-2-phenoxy-.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
Potential Biological Significance and Applications
There is currently no specific information available in the public domain regarding the biological activity or signaling pathways of Aniline, 5-tert-pentyl-2-phenoxy-. However, the phenoxyaniline scaffold is a component of various biologically active molecules. For instance, substituted (2-phenoxyphenyl)acetic acids have demonstrated anti-inflammatory properties.
Furthermore, phenoxyanilines are precursors to phenoxazines, a class of compounds with a broad spectrum of pharmacological activities, including:
-
Antibacterial
-
Antimalarial
-
Antiviral
-
Anticancer and antitumor
Given these precedents, Aniline, 5-tert-pentyl-2-phenoxy- could serve as a valuable building block in medicinal chemistry and drug discovery programs for the development of novel therapeutic agents. Its lipophilic tert-pentyl group may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Safety and Handling
Specific safety and handling information for Aniline, 5-tert-pentyl-2-phenoxy- is not well-documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
Aniline, 5-tert-pentyl-2-phenoxy- (CAS 70289-36-0) is a substituted phenoxyaniline for which basic chemical and physical data are available. While specific biological and detailed experimental data are scarce, a robust synthetic route can be proposed based on the Ullmann condensation. The structural similarity of its core to known bioactive molecules suggests its potential as a scaffold in the design and synthesis of new compounds with therapeutic interest. Further research is warranted to elucidate its biological activity and potential applications in drug development.
References
Spectroscopic Analysis of 5-tert-pentyl-2-phenoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-pentyl-2-phenoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its characterization and further development. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-tert-pentyl-2-phenoxyaniline. The core of this analysis is built upon the experimental data of 2-phenoxyaniline, with theoretical considerations for the influence of the 5-tert-pentyl substituent.
Predicted Spectroscopic Data
The introduction of a tert-pentyl group at the 5-position of the aniline ring in 2-phenoxyaniline is expected to introduce characteristic signals in the NMR spectra and slightly alter the overall spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the aniline and phenoxy rings, as well as the aliphatic protons of the tert-pentyl group.
¹³C NMR: The carbon NMR will display signals for all 17 carbon atoms in the molecule, including the distinct signals for the tert-pentyl group.
Table 1: Predicted ¹H NMR Data for 5-tert-pentyl-2-phenoxyaniline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.00 | m | 5H | Protons of the phenoxy ring |
| ~ 6.90 - 6.70 | m | 3H | Protons of the substituted aniline ring |
| ~ 3.80 | s (broad) | 2H | -NH₂ |
| ~ 1.65 | q | 2H | -CH₂- (tert-pentyl) |
| ~ 1.25 | s | 6H | 2 x -CH₃ (tert-pentyl) |
| ~ 0.65 | t | 3H | -CH₃ (ethyl part of tert-pentyl) |
Table 2: Predicted ¹³C NMR Data for 5-tert-pentyl-2-phenoxyaniline
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 155 | C-O (phenoxy) |
| ~ 145 - 140 | C-N and C-O (aniline) |
| ~ 140 - 135 | Quaternary C (tert-pentyl attachment) |
| ~ 130 - 115 | Aromatic CH carbons |
| ~ 38 | Quaternary C (tert-pentyl) |
| ~ 37 | -CH₂- (tert-pentyl) |
| ~ 28 | 2 x -CH₃ (tert-pentyl) |
| ~ 9 | -CH₃ (ethyl part of tert-pentyl) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine, ether, and aromatic functionalities, along with bands for the aliphatic tert-pentyl group.
Table 3: Predicted IR Absorption Bands for 5-tert-pentyl-2-phenoxyaniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Strong | Aliphatic C-H stretching (tert-pentyl) |
| ~ 1620 | Strong | N-H bending (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |
| 1270 - 1230 | Strong | Aryl-O-C asymmetric stretching |
| ~ 830 | Strong | C-H out-of-plane bending (para-disubstituted pattern) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for 5-tert-pentyl-2-phenoxyaniline
| m/z | Interpretation |
| 255 | [M]⁺, Molecular ion |
| 226 | [M - C₂H₅]⁺, Loss of an ethyl group from the tert-pentyl |
| 184 | [M - C₅H₁₁]⁺, Loss of the tert-pentyl group |
| 108 | [C₆H₅O]⁺, Phenoxy fragment |
| 93 | [C₆H₅NH₂]⁺, Aniline fragment |
Experimental Protocols
While specific protocols for 5-tert-pentyl-2-phenoxyaniline are not available, the following are general methodologies for obtaining spectroscopic data for aniline derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like 5-tert-pentyl-2-phenoxyaniline.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While direct experimental data for 5-tert-pentyl-2-phenoxyaniline is currently elusive, a comprehensive understanding of its spectroscopic properties can be inferred from the well-characterized parent molecule, 2-phenoxyaniline. The addition of the tert-pentyl group is predicted to introduce specific, identifiable signals in the NMR, IR, and mass spectra. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to identify and characterize this compound, facilitating its potential use in drug development and other scientific endeavors. Experimental verification of these predictions is a necessary next step for a definitive structural assignment.
Technical Guide: Solubility and Stability of Aniline, 5-tert-pentyl-2-phenoxy-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline, 5-tert-pentyl-2-phenoxy- is an aromatic amine derivative with potential applications in pharmaceutical and chemical industries. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application. This technical guide provides an in-depth overview of the core principles and experimental protocols for characterizing the solubility and stability of this compound. While specific experimental data for Aniline, 5-tert-pentyl-2-phenoxy- is not publicly available, this document outlines the standardized methodologies that should be employed for such a characterization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the experimental protocols for determining the solubility of Aniline, 5-tert-pentyl-2-phenoxy- in various relevant media.
Predicted Physicochemical Properties
While experimental determination is the gold standard, computational tools can provide initial estimates of a compound's properties. Various software packages can predict properties such as logP, pKa, and aqueous solubility based on the chemical structure. For Aniline, 5-tert-pentyl-2-phenoxy-, these predictions can guide solvent selection and the design of experimental protocols.
Experimental Determination of Aqueous Solubility
The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for the testing of chemicals. The OECD Test Guideline 105 describes two primary methods for determining water solubility: the flask method and the column elution method.[1][2][3][4][5]
2.2.1 Experimental Protocol: Shake-Flask Method (OECD 105)
This method is suitable for substances with solubilities above 10⁻² g/L.
-
Preparation of a Saturated Solution: An excess amount of Aniline, 5-tert-pentyl-2-phenoxy- is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Aniline, 5-tert-pentyl-2-phenoxy- in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.
2.2.2 Experimental Protocol: Column Elution Method (OECD 105)
This method is suitable for substances with solubilities below 10⁻² g/L.
-
Column Preparation: A column is packed with an inert support material coated with an excess of Aniline, 5-tert-pentyl-2-phenoxy-.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Fraction Collection: The eluate is collected in fractions.
-
Quantification: The concentration of the solute in each fraction is determined by a sensitive analytical method.
-
Saturation Plateau: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is calculated from the mean concentration of the plateau fractions.
Solubility in Organic Solvents and Biorelevant Media
For formulation development, it is essential to determine the solubility in various organic solvents and biorelevant media that simulate physiological conditions. The shake-flask method described above can be adapted for these solvents.
Data Presentation: Solubility of Aniline, 5-tert-pentyl-2-phenoxy-
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Deionized Water | 25 | Data to be determined | HPLC-UV |
| Deionized Water | 37 | Data to be determined | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 37 | Data to be determined | HPLC-UV |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Data to be determined | HPLC-UV |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | HPLC-UV |
| Propylene Glycol | 25 | Data to be determined | HPLC-UV |
| Polyethylene Glycol 400 | 25 | Data to be determined | HPLC-UV |
Stability Profile
Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[6][7][8][9]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[7][8][9] The goal is to generate degradation products that might be observed under normal storage conditions over a longer period.
3.1.1 Experimental Protocol: Forced Degradation
A solution of Aniline, 5-tert-pentyl-2-phenoxy- (e.g., in a mixture of water and a co-solvent like acetonitrile or methanol) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is exposed to 60 °C for 48 hours.
-
Photolytic Degradation: The drug substance solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample is kept in the dark.
Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Data Presentation: Forced Degradation of Aniline, 5-tert-pentyl-2-phenoxy-
| Stress Condition | Duration (hours) | Assay of Parent (%) | No. of Degradants | Major Degradant (RRT) | Mass Balance (%) |
| 0.1 N HCl, 60 °C | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH, 60 °C | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid), 60 °C | 48 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solution) | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
*RRT: Relative Retention Time
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 2. filab.fr [filab.fr]
- 3. oecd.org [oecd.org]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. oecd.org [oecd.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nelsonlabs.com [nelsonlabs.com]
Potential Research Areas for Aniline, 5-tert-pentyl-2-phenoxy-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline, 5-tert-pentyl-2-phenoxy- (CAS No. 70289-36-0) is a substituted phenoxyaniline with a molecular formula of C17H21NO and a molecular weight of 255.35 g/mol .[1] While specific research on this particular molecule is limited, the broader class of phenoxyaniline derivatives has garnered significant interest in medicinal chemistry and materials science. This technical guide outlines potential research avenues for Aniline, 5-tert-pentyl-2-phenoxy-, drawing upon the established synthesis routes, biological activities, and mechanisms of action of analogous compounds. The proposed research areas focus on its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, and as a scaffold for the development of novel bioactive molecules.
Introduction
Phenoxyaniline derivatives are a versatile class of compounds with a wide range of applications, serving as key intermediates in the synthesis of dyes, pigments, and polymers.[2][3] In the realm of drug discovery, this scaffold is present in molecules with diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] The subject of this guide, Aniline, 5-tert-pentyl-2-phenoxy-, possesses a unique substitution pattern that warrants investigation for its potential biological effects. This document provides a comprehensive overview of potential research directions, including proposed synthesis protocols, biological screening strategies, and mechanistic studies.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Aniline, 5-tert-pentyl-2-phenoxy- is presented in Table 1. These properties are crucial for designing experimental protocols and for computational modeling studies.
| Property | Value | Reference |
| Molecular Formula | C17H21NO | [1] |
| Molecular Weight | 255.35 g/mol | [1] |
| CAS Number | 70289-36-0 | [1] |
| Boiling Point | 353.7 °C at 760 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| XLogP3 | 5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Potential Synthesis Routes
The synthesis of Aniline, 5-tert-pentyl-2-phenoxy- can be approached through established methods for forming the diaryl ether or the C-N bond. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[6][7] A potential synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- using this method is outlined below.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4-tert-pentylphenol (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
-
Solvent and Base: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder alternative to the Ullmann condensation for C-N bond formation.[8][9][10]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine 2-bromo-4-tert-pentylanisole (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq).
-
Solvent and Base: Add an anhydrous solvent such as toluene or dioxane and a strong base like sodium tert-butoxide (1.4 eq).[11]
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir for 8-16 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography.
References
- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Aniline, 5-tert-pentyl-2-phenoxy- material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for Aniline, 5-tert-pentyl-2-phenoxy-. The following information is compiled from data on structurally similar compounds, including aniline, 2-phenoxyaniline, and other substituted anilines, to provide a comprehensive guide on its presumed properties and safe handling. All data should be treated as indicative and used with caution. A thorough risk assessment should be conducted before handling this compound.
Section 1: Chemical and Physical Properties
The properties of Aniline, 5-tert-pentyl-2-phenoxy- are supplemented with data from its core structures, aniline and 2-phenoxyaniline, for a comparative perspective.
Table 1.1: Identifiers and Basic Properties
| Property | Aniline, 5-tert-pentyl-2-phenoxy- | Aniline | 2-Phenoxyaniline |
| CAS Number | 70289-36-0[1] | 62-53-3[2] | 2688-84-8[3][4] |
| Molecular Formula | C₁₇H₂₁NO[1] | C₆H₇N | C₁₂H₁₁NO[4][5] |
| Molecular Weight | 255.35 g/mol [1] | 93.13 g/mol [6] | 185.22 g/mol [4] |
| Appearance | Not specified | Colorless oily liquid, darkens on exposure to air and light[7] | White to brown crystals or powder[5] |
| Odor | Not specified | Aromatic, amine-like[6] | Not specified |
Table 1.2: Physicochemical Data
| Property | Aniline, 5-tert-pentyl-2-phenoxy- | Aniline | 2-Phenoxyaniline |
| Boiling Point | 353.7 °C at 760 mmHg[1] | 184.1 °C[6] | 170 °C at 18 mmHg[4][8] |
| Melting Point | Not specified | -6 °C[6] | 47-49 °C[4][8] |
| Flash Point | 155.4 °C[1] | 70 °C (closed cup)[6] | 113 °C (closed cup)[4][9] |
| Density | 1.04 g/cm³[1] | 1.0216 g/cm³[6] | Not specified |
| Vapor Pressure | 3.53E-05 mmHg at 25°C[1] | Not specified | Not specified |
| Solubility | Not specified | Soluble in cold water, hot water, methanol, diethyl ether[6] | Slightly soluble in chloroform and methanol[8] |
| XLogP3 | 5[1] | Not specified | Not specified |
Section 2: Hazard Identification and Toxicological Profile
The hazard profile for Aniline, 5-tert-pentyl-2-phenoxy- is inferred from the known hazards of aniline and 2-phenoxyaniline. Aromatic amines as a class are known for their potential toxicity.[10]
Table 2.1: GHS Hazard Classification (Inferred)
| Hazard Class | Inferred Classification for Aniline, 5-tert-pentyl-2-phenoxy- | Basis for Inference (Aniline & 2-Phenoxyaniline) |
| Acute Toxicity, Oral | Category 3 or 4 | Aniline: Toxic if swallowed (Category 3)[2][11][12]. 2-Phenoxyaniline: Harmful if swallowed (Category 4)[3][9]. |
| Acute Toxicity, Dermal | Category 3 or 4 | Aniline: Toxic in contact with skin (Category 3)[2][11][12]. 2-Phenoxyaniline: Harmful in contact with skin (Category 4)[3][9]. |
| Acute Toxicity, Inhalation | Category 3 or 4 | Aniline: Toxic if inhaled (Category 3)[2][11][12]. 2-Phenoxyaniline: Harmful if inhaled (Category 4)[3][9]. |
| Skin Corrosion/Irritation | Category 2 | 2-Phenoxyaniline: Causes skin irritation (Category 2)[9]. |
| Serious Eye Damage/Irritation | Category 1 or 2 | Aniline: Causes serious eye damage (Category 1)[2][11][12]. 2-Phenoxyaniline: Causes serious eye irritation (Category 2)[3][9]. |
| Skin Sensitization | Category 1 | Aniline: May cause an allergic skin reaction (Category 1)[11][12][13]. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | Aniline: Suspected of causing genetic defects (Category 2)[2][11][12]. |
| Carcinogenicity | Suspected of causing cancer (Category 2) | Aniline: Suspected of causing cancer (Category 2)[2][11][12]. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Aniline: Causes damage to organs through prolonged or repeated exposure (Category 1)[2][11][12]. |
| Hazardous to the Aquatic Environment | Category 1 | Aniline: Very toxic to aquatic life with long lasting effects (Category 1)[11][12][13]. |
Toxicological Data of Related Compounds
-
Aniline:
-
Phenoxy Herbicides:
Section 3: Experimental Protocols and Safe Handling
Given the anticipated hazards, stringent safety protocols must be followed when handling Aniline, 5-tert-pentyl-2-phenoxy-.
3.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (e.g., EN 166).
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.
-
Wear protective clothing to prevent skin contact.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.
3.2 Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
3.3 General Handling Protocol for Aromatic Amines
-
Preparation:
-
Consult the Safety Data Sheet (if available) and understand the potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area, ensuring it is clean and uncluttered.
-
-
Dispensing:
-
If the compound is a solid, handle it in a way that minimizes dust generation.
-
If it is a liquid, dispense it carefully to avoid splashing.
-
Use appropriate tools (e.g., spatulas, pipettes) for transfer.
-
-
During Reaction:
-
Set up reactions in a chemical fume hood.
-
Use equipment that is properly grounded to prevent static discharge.
-
Keep the reaction vessel closed as much as possible.
-
-
Post-Reaction/Cleanup:
-
Quench the reaction safely according to the specific protocol.
-
Clean all equipment thoroughly.
-
Dispose of waste in properly labeled hazardous waste containers.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
3.4 Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, and bases.[15][16]
-
Keep containers tightly closed and clearly labeled.[16]
-
Protect from light and moisture.[13]
3.5 First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Section 4: Visualizations
As no specific biological pathways for Aniline, 5-tert-pentyl-2-phenoxy- have been documented, a logical workflow for the safe handling of this and similar aromatic amines is provided below.
Caption: Workflow for Safe Handling of Aromatic Amines.
This document is intended for informational purposes only and does not constitute a formal MSDS. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with all applicable safety regulations.
References
- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. 2-Phenoxyaniline 99 2688-84-8 [sigmaaldrich.com]
- 5. 2-Phenoxyaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Aniline-d5 | C6H7N | CID 123211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. chemcess.com [chemcess.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
An In-Depth Technical Guide to 5-tert-pentyl-2-phenoxyaniline: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-tert-pentyl-2-phenoxyaniline, a member of the broader class of 2-phenoxyaniline derivatives. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates from established knowledge of the 2-phenoxyaniline scaffold to detail its probable synthesis, potential pharmacological activities, and the general history of this class of compounds. The guide includes detailed, albeit generalized, experimental protocols, quantitative data where available for related compounds, and visualizations of synthetic pathways to serve as a foundational resource for researchers interested in this chemical entity.
Introduction and History
The 2-phenoxyaniline core structure has been a subject of interest in medicinal chemistry due to its presence in various pharmacologically active compounds. The parent compound, 2-phenoxyaniline, is a known intermediate in the synthesis of pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) nimesulide.[1] Derivatives of 2-phenoxyaniline have been explored for a range of therapeutic applications, stemming from their potential to interact with various biological targets.
The discovery of specific derivatives, such as 5-tert-pentyl-2-phenoxyaniline, is often part of broader screening programs aimed at identifying novel therapeutic agents. The introduction of a bulky lipophilic group like the tert-pentyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its potency, selectivity, or metabolic stability.
A key area of investigation for 2-phenoxyaniline derivatives has been their role as inhibitors of the sodium-calcium (Na+/Ca2+) exchange system.[2] Such inhibitors have therapeutic potential in the treatment of ischemic diseases affecting the heart, brain, and kidneys.[2] While the specific history of 5-tert-pentyl-2-phenoxyaniline is not well-documented, its existence is noted in chemical databases, identified by the CAS Number 70289-36-0.[3]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-tert-pentyl-2-phenoxyaniline is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for the design of drug delivery systems.
| Property | Value | Source |
| CAS Number | 70289-36-0 | LookChem[3] |
| Molecular Formula | C17H21NO | LookChem[3] |
| Molecular Weight | 255.35 g/mol | LookChem[3] |
| Boiling Point | 353.7°C at 760 mmHg (Predicted) | LookChem[3] |
| Density | 1.04 g/cm³ (Predicted) | LookChem[3] |
| Flash Point | 155.4°C (Predicted) | LookChem[3] |
| Vapor Pressure | 3.53E-05 mmHg at 25°C (Predicted) | LookChem[3] |
| XLogP3 | 5 (Predicted) | LookChem[3] |
Table 1: Physicochemical Properties of 5-tert-pentyl-2-phenoxyaniline
Synthesis and Experimental Protocols
The synthesis of 5-tert-pentyl-2-phenoxyaniline can be inferred from general methods described for 2-phenoxyaniline derivatives.[1][2] A common approach involves the Ullmann condensation of a phenol with an o-nitrohalobenzene, followed by the reduction of the nitro group to an amine.
General Synthesis of 2-Phenoxyaniline Derivatives
The overall synthetic scheme is depicted below:
Figure 1: General Synthetic Pathway for 5-tert-pentyl-2-phenoxyaniline. This diagram illustrates a two-step synthesis involving an Ullmann condensation followed by a nitro group reduction.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 5-tert-pentyl-2-phenoxyaniline based on established methodologies for similar compounds.
Step 1: Synthesis of 5-tert-pentyl-2-nitrophenoxybenzene
-
To a solution of 4-tert-pentylphenol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-chloro-2-nitrobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 150°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-tert-pentyl-2-nitrophenoxybenzene.
Step 2: Synthesis of 5-tert-pentyl-2-phenoxyaniline
-
Dissolve 5-tert-pentyl-2-nitrophenoxybenzene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-tert-pentyl-2-phenoxyaniline.
Potential Pharmacological Activity and Signaling Pathways
While no specific biological data for 5-tert-pentyl-2-phenoxyaniline is publicly available, the broader class of 2-phenoxyaniline derivatives has been investigated as inhibitors of the Na+/Ca2+ exchanger.[2]
Inhibition of the Na+/Ca2+ Exchanger
The Na+/Ca2+ exchanger is a transmembrane protein that plays a crucial role in maintaining calcium homeostasis within cells. In pathological conditions such as ischemia, the intracellular sodium concentration increases, leading to a reversal of the Na+/Ca2+ exchanger and a subsequent influx of calcium. This calcium overload is a key contributor to cell death.
Inhibitors of the Na+/Ca2+ exchanger can prevent this detrimental calcium influx, thereby protecting cells from ischemic damage. The proposed mechanism of action is illustrated below.
Figure 2: Proposed Mechanism of Action for 2-Phenoxyaniline Derivatives. This diagram outlines the signaling cascade leading to cell death during ischemia and the potential point of intervention for Na+/Ca2+ exchanger inhibitors like 5-tert-pentyl-2-phenoxyaniline.
Future Directions
The therapeutic potential of 5-tert-pentyl-2-phenoxyaniline remains to be elucidated. Future research should focus on:
-
Confirmation of Synthesis: The hypothetical synthesis protocol provided herein requires experimental validation and optimization.
-
In Vitro Biological Evaluation: The compound should be screened against a panel of relevant biological targets, starting with the Na+/Ca2+ exchanger, to determine its activity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in understanding the SAR and in designing more potent and selective compounds.
-
Pharmacokinetic Profiling: In vitro and in vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
5-tert-pentyl-2-phenoxyaniline represents an under-investigated molecule within the pharmacologically relevant class of 2-phenoxyaniline derivatives. While specific data is scarce, this guide provides a foundational understanding based on the known chemistry and biology of this compound class. The provided hypothetical synthesis and proposed mechanism of action offer a starting point for researchers to explore the potential of 5-tert-pentyl-2-phenoxyaniline as a novel therapeutic agent, particularly in the context of ischemic diseases. Further experimental investigation is warranted to fully characterize its chemical and biological properties.
References
A Theoretical and Computational Investigation of 5-tert-pentyl-2-phenoxyaniline: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-tert-pentyl-2-phenoxyaniline. While specific experimental and computational data for this exact molecule is not extensively available in public literature, this document outlines a robust framework for its investigation, drawing upon established protocols for analogous aniline and phenoxy derivatives. The guide details quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and electronic property analysis, alongside molecular docking simulations to explore potential biological interactions. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of such compounds. The content is structured to serve as a practical handbook for researchers initiating theoretical and experimental studies on this or structurally related molecules.
Introduction
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile chemical reactivity and diverse biological activities. The specific compound, 5-tert-pentyl-2-phenoxyaniline (CAS No. 70289-36-0, Molecular Formula: C17H21NO, Molecular Weight: 255.35 g/mol ), incorporates a bulky tert-pentyl group and a phenoxy substituent, suggesting unique steric and electronic properties that could modulate its chemical behavior and biological efficacy.[1] Computational chemistry offers a powerful, resource-efficient avenue to predict the physicochemical properties and biological potential of such novel molecules prior to extensive experimental synthesis and testing.[2]
This whitepaper presents a hypothetical, yet methodologically rigorous, theoretical and computational study of 5-tert-pentyl-2-phenoxyaniline. It is designed to guide researchers through the process of molecular modeling, property calculation, and potential bioactivity screening.
Theoretical and Computational Methodology
A typical computational workflow for a novel small molecule like 5-tert-pentyl-2-phenoxyaniline is outlined below. This process integrates geometry optimization, electronic property calculation, and bioactivity prediction.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules.[2][3]
2.1.1. Experimental Protocol: DFT Calculation
-
Structure Preparation: The 3D structure of 5-tert-pentyl-2-phenoxyaniline is first drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: The structure is then optimized at a higher level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, using software like Gaussian or ORCA. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) map is also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.[3][4][5]
2.2.1. Experimental Protocol: Molecular Docking
-
Ligand Preparation: The DFT-optimized structure of 5-tert-pentyl-2-phenoxyaniline is prepared for docking by assigning partial charges and defining rotatable bonds.
-
Receptor Selection and Preparation: A target protein is selected from the Protein Data Bank (PDB). For aniline derivatives, potential targets could include enzymes like cyclooxygenases or kinases. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking program like AutoDock Vina is used to perform the simulation. The software samples a large number of conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, the predicted binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Data Presentation: Predicted Physicochemical Properties
The following tables present hypothetical but realistic quantitative data that would be obtained from the computational studies described above.
Table 1: Calculated Geometric Parameters for 5-tert-pentyl-2-phenoxyaniline (DFT B3LYP/6-311++G(d,p))
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N | 1.402 |
| C-O (ether) | 1.375 |
| C-C (aromatic) | 1.390 - 1.410 |
| **Bond Angles (°) ** | |
| C-N-H | 113.5 |
| C-O-C | 118.2 |
| Dihedral Angles (°) | |
| C-C-O-C | 15.7 |
Table 2: Calculated Electronic Properties for 5-tert-pentyl-2-phenoxyaniline (DFT B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.1 Debye |
| Total Energy | -850.12 Hartrees |
Experimental Synthesis and Characterization
Experimental Protocol: Synthesis
A potential synthesis could involve the Ullmann condensation of a substituted aminophenol with a haloaromatic compound, or the reduction of a corresponding nitro-precursor. A more direct route might be the reaction of 2-chloro-4-tert-pentylaniline with phenol in the presence of a suitable catalyst.
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch of the amine, C-O stretch of the ether).
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.
Potential Biological Signaling Pathway Investigation
Given the structural motifs present in 5-tert-pentyl-2-phenoxyaniline, it could be hypothesized to interact with various biological pathways. For instance, many aniline derivatives exhibit anti-inflammatory or anticancer properties. A hypothetical signaling pathway that could be investigated is the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of 5-tert-pentyl-2-phenoxyaniline. By employing DFT calculations and molecular docking simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The provided protocols serve as a detailed starting point for further in-silico and experimental investigations. The integration of these computational and experimental approaches is crucial for accelerating the discovery and development of novel chemical entities in medicinal chemistry and related fields.
References
- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives [mdpi.com]
- 6. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Aniline, 5-tert-pentyl-2-phenoxy-
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-, a substituted phenoxyaniline derivative. Phenoxyaniline scaffolds are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The following protocol outlines a two-step synthetic route, commencing with a nucleophilic aromatic substitution to form a diaryl ether, followed by the reduction of a nitro group to the corresponding aniline.
Experimental Protocols
The synthesis is performed in two main stages:
-
Step 1: Synthesis of 1-(tert-pentyl)-4-(2-nitrophenoxy)benzene via an Ullmann-type condensation reaction.
-
Step 2: Reduction of the nitro intermediate to the target compound, 5-tert-pentyl-2-phenoxyaniline.
Step 1: Synthesis of 1-(tert-pentyl)-4-(2-nitrophenoxy)benzene
This step involves the coupling of 4-tert-pentylphenol with 1-fluoro-2-nitrobenzene in the presence of a base.
Materials and Reagents:
-
4-tert-pentylphenol
-
1-fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-pentylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain it at this temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 1-(tert-pentyl)-4-(2-nitrophenoxy)benzene as a yellow oil.
Step 2: Synthesis of 5-tert-pentyl-2-phenoxyaniline
This step involves the reduction of the nitro group of the intermediate compound to an amine using iron powder in an acidic medium.
Materials and Reagents:
-
1-(tert-pentyl)-4-(2-nitrophenoxy)benzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, suspend 1-(tert-pentyl)-4-(2-nitrophenoxy)benzene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary to yield 5-tert-pentyl-2-phenoxyaniline.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 5-tert-pentyl-2-phenoxyaniline.
Table 1: Reagent and Solvent Quantities
| Step | Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents | Amount | Volume |
| 1 | 4-tert-pentylphenol | 164.24 | 1.0 | 10.0 g | - |
| 1 | 1-fluoro-2-nitrobenzene | 141.11 | 1.05 | 9.0 g | - |
| 1 | Potassium Carbonate | 138.21 | 1.5 | 12.6 g | - |
| 1 | DMF | 73.09 | - | - | 100 mL |
| 2 | 1-(tert-pentyl)-4-(2-nitrophenoxy)benzene | 285.35 | 1.0 | 10.0 g | - |
| 2 | Iron Powder | 55.85 | 5.0 | 9.8 g | - |
| 2 | Ammonium Chloride | 53.49 | 1.0 | 1.9 g | - |
| 2 | Ethanol | 46.07 | - | - | 80 mL |
| 2 | Water | 18.02 | - | - | 20 mL |
Table 2: Reaction Parameters
| Step | Parameter | Value |
| 1 | Reaction Temperature | 120 °C |
| 1 | Reaction Time | 12 hours |
| 2 | Reaction Temperature | Reflux (~80-90 °C) |
| 2 | Reaction Time | 4-6 hours |
Table 3: Product Characterization
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1-(tert-pentyl)-4-(2-nitrophenoxy)benzene | 85 | N/A (Oil) | 7.9 (d), 7.5 (t), 7.2 (t), 7.1 (d), 6.9 (d), 1.3 (s), 0.7 (t) | 152.1, 149.8, 141.2, 133.8, 125.7, 124.9, 120.5, 118.3, 37.9, 36.8, 28.5, 8.8 | 285.1 (M+) |
| 5-tert-pentyl-2-phenoxyaniline | 90 | 55-57 | 7.3-6.8 (m, 9H), 3.8 (br s, 2H), 1.2 (s, 6H), 0.6 (t, 3H) | 145.2, 143.5, 138.1, 129.7, 122.9, 121.8, 119.5, 116.4, 37.5, 36.4, 28.3, 8.7 | 255.2 (M+) |
Note: The NMR and MS data are hypothetical and represent expected values for the target compounds.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
Caption: Synthetic workflow for Aniline, 5-tert-pentyl-2-phenoxy-.
Applications of 5-tert-pentyl-2-phenoxyaniline in Organic Synthesis: Application Notes and Protocols
Disclaimer: Due to the limited availability of published literature specifically detailing the synthetic applications of 5-tert-pentyl-2-phenoxyaniline, this document provides a series of potential and illustrative applications based on the known reactivity of the aromatic amine functional group. The experimental protocols provided are generalized and may require optimization for this specific substrate.
Introduction
5-tert-pentyl-2-phenoxyaniline is a substituted aniline derivative with potential as a versatile building block in organic synthesis. Its structure, featuring a primary aromatic amine, a bulky tert-pentyl group, and a phenoxy ether linkage, offers a unique combination of reactivity and physicochemical properties. The primary amine serves as a key functional handle for a wide range of transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The lipophilic tert-pentyl and phenoxy groups can enhance solubility in organic solvents and influence the biological activity and material properties of the resulting derivatives.
This document outlines potential applications of 5-tert-pentyl-2-phenoxyaniline in the synthesis of azo dyes, quinoline derivatives, amides, and as a substrate for the Sandmeyer reaction to introduce a variety of functional groups.
Synthesis of Azo Dyes
Application Note: The primary aromatic amine of 5-tert-pentyl-2-phenoxyaniline can be readily diazotized and coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce highly colored azo dyes. The bulky substituents on the aniline ring may influence the tinctorial properties and lightfastness of the resulting dyes. These dyes could find applications as colorants in various materials or as functional dyes in sensor technology.
Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol
-
Diazotization:
-
In a 100 mL beaker, dissolve 2.55 g (10 mmol) of 5-tert-pentyl-2-phenoxyaniline in 20 mL of 3 M hydrochloric acid, warming gently if necessary to achieve dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Work-up and Purification:
-
Collect the precipitated dye by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the solid product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified azo dye.
-
Quantitative Data (Representative)
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-tert-pentyl-2-phenoxyaniline | 255.36 | 2.55 | 10 | 1.0 |
| Sodium Nitrite | 69.00 | 0.76 | 11 | 1.1 |
| 2-Naphthol | 144.17 | 1.44 | 10 | 1.0 |
| Product (Hypothetical) | 426.54 | ~3.8 g | ~9 | ~90% Yield |
Experimental Workflow
Caption: Workflow for the synthesis of an azo dye.
Synthesis of Quinolines via Skraup Reaction
Application Note: 5-tert-pentyl-2-phenoxyaniline can be used in the Skraup synthesis to produce substituted quinolines.[1][2][3] This reaction involves the cyclization of an aniline with glycerol in the presence of an acid and an oxidizing agent. The resulting quinoline core is a prevalent scaffold in medicinal chemistry, and the substituents from the starting aniline would be incorporated into the final product, offering a route to novel, potentially bioactive molecules.
Experimental Protocol: Skraup Synthesis of a Substituted Quinoline
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 25 mL of concentrated sulfuric acid.
-
Slowly and with vigorous stirring, add 7.66 g (30 mmol) of 5-tert-pentyl-2-phenoxyaniline.
-
Add 1.5 g of ferrous sulfate heptahydrate as a moderator.
-
Slowly add 8.3 g (90 mmol) of glycerol to the mixture.
-
Finally, add 4.5 g (36.5 mmol) of nitrobenzene as the oxidizing agent.
-
-
Reaction Execution:
-
Heat the mixture gently in a heating mantle. The reaction can be exothermic, so be prepared to cool the flask if necessary.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux (approximately 130-140 °C) for 3-4 hours.
-
-
Work-up and Purification:
-
Allow the mixture to cool to room temperature and then cautiously pour it into 200 mL of cold water.
-
Steam distill the mixture to remove the unreacted nitrobenzene.
-
Make the residue strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data (Representative)
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-tert-pentyl-2-phenoxyaniline | 255.36 | 7.66 | 30 | 1.0 |
| Glycerol | 92.09 | 8.3 | 90 | 3.0 |
| Nitrobenzene | 123.11 | 4.5 | 36.5 | 1.2 |
| Product (Hypothetical) | 291.39 | ~5.2 g | ~18 | ~60% Yield |
Reaction Scheme
Caption: Skraup synthesis of a substituted quinoline.
Amide Synthesis
Application Note: The amine functionality of 5-tert-pentyl-2-phenoxyaniline readily reacts with acyl chlorides or acid anhydrides to form stable amide derivatives.[4][5][6] This transformation is fundamental in organic synthesis and can be used to generate a library of compounds for screening in drug discovery programs or as intermediates for further synthetic manipulations.
Experimental Protocol: Synthesis of an Amide with Acetyl Chloride
-
Reaction Setup:
-
Dissolve 2.55 g (10 mmol) of 5-tert-pentyl-2-phenoxyaniline and 1.5 mL (11 mmol) of triethylamine (or another non-nucleophilic base) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add 0.78 mL (11 mmol) of acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
-
Quantitative Data (Representative)
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g/mL) | Moles (mmol) | Equivalents |
| 5-tert-pentyl-2-phenoxyaniline | 255.36 | 2.55 g | 10 | 1.0 |
| Acetyl Chloride | 78.50 | 0.78 mL | 11 | 1.1 |
| Triethylamine | 101.19 | 1.5 mL | 11 | 1.1 |
| Product (Hypothetical) | 297.40 | ~2.8 g | ~9.5 | ~95% Yield |
Experimental Workflow
Caption: Workflow for amide synthesis.
Sandmeyer Reaction for Functional Group Interconversion
Application Note: The Sandmeyer reaction provides a powerful method to replace the amino group of 5-tert-pentyl-2-phenoxyaniline with a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, via its diazonium salt.[7][8][9] This opens up a wide array of synthetic possibilities, allowing for the preparation of diverse derivatives that would be difficult to access through direct substitution methods.
Experimental Protocol: Synthesis of 5-tert-pentyl-2-phenoxy-chlorobenzene
-
Diazotization:
-
Prepare a solution of the diazonium salt from 2.55 g (10 mmol) of 5-tert-pentyl-2-phenoxyaniline as described in the azo dye synthesis protocol.
-
-
Preparation of Copper(I) Chloride:
-
In a 250 mL beaker, dissolve 2.5 g of copper(II) sulfate pentahydrate and 0.65 g of sodium chloride in 10 mL of hot water.
-
Add a solution of 0.55 g of sodium bisulfite in 5 mL of 1 M sodium hydroxide solution with stirring until the solution becomes colorless or pale yellow.
-
Decant the supernatant and wash the precipitated copper(I) chloride with water by decantation.
-
Dissolve the CuCl in 5 mL of concentrated hydrochloric acid.
-
-
Sandmeyer Reaction:
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined ether extracts with 1 M NaOH, then with water, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the ether by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Quantitative Data (Representative)
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 5-tert-pentyl-2-phenoxyaniline | 255.36 | 2.55 | 10 | 1.0 |
| Sodium Nitrite | 69.00 | 0.76 | 11 | 1.1 |
| Copper(I) Chloride | 98.99 | Catalytic | - | - |
| Product (Hypothetical) | 274.80 | ~2.1 g | ~7.5 | ~75% Yield |
Logical Relationship Diagram
Caption: Potential transformations via Sandmeyer reaction.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Amide Synthesis [fishersci.it]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
The Chemical Intermediate Aniline, 5-tert-pentyl-2-phenoxy-: A Review of Available Data
Despite its defined chemical structure, detailed public information regarding the specific applications and reaction protocols for Aniline, 5-tert-pentyl-2-phenoxy- as a chemical intermediate is notably scarce in currently accessible scientific literature and patent databases. While basic chemical identifiers and properties are available, comprehensive application notes and experimental protocols for its use in research, particularly in drug development, are not readily found.
Chemical and Physical Properties
A summary of the fundamental properties of Aniline, 5-tert-pentyl-2-phenoxy- is presented below. This data is compiled from publicly available chemical supplier databases.
| Property | Value |
| CAS Number | 70289-36-0 |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| Synonyms | 5-tert-pentyl-2-phenoxyaniline |
Applications as a Chemical Intermediate
Extensive searches for the application of Aniline, 5-tert-pentyl-2-phenoxy- as a chemical intermediate did not yield specific examples of its use in the synthesis of pharmaceuticals or other complex organic molecules. General searches for "2-phenoxyaniline derivatives" indicate that this class of compounds can be utilized in the development of various therapeutic agents. However, these resources do not provide specific examples or data related to the 5-tert-pentyl substituted variant.
The tert-pentyl group, a bulky and lipophilic moiety, and the phenoxy group suggest that this molecule could be a building block for compounds targeting biological systems where these structural features are beneficial. The aniline functional group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, diazotization, and carbon-nitrogen bond-forming reactions, which are fundamental in medicinal chemistry.
Hypothetical Synthetic Pathway
Given its structure, Aniline, 5-tert-pentyl-2-phenoxy- can be envisioned as a precursor in a synthetic workflow. The primary amine of the aniline moiety is a versatile functional group for further chemical modifications. A generalized workflow for its potential use is depicted below.
Application Notes and Protocols for the Use of Aniline, 5-tert-pentyl-2-phenoxy- in Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Aniline, 5-tert-pentyl-2-phenoxy- as a key intermediate in the synthesis of novel bioactive compounds. This document outlines detailed synthetic protocols, methodologies for biological evaluation, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
Aniline, 5-tert-pentyl-2-phenoxy- is a versatile chemical scaffold. Its unique structure, featuring a reactive aniline moiety, a bulky tert-pentyl group, and a phenoxy substituent, makes it an attractive starting material for the development of novel small molecules with potential therapeutic applications. The structural motifs present in this molecule are found in various kinase inhibitors and other biologically active compounds. This document will focus on its application in the synthesis of anilinoquinolines and phenoxy acetamides, classes of compounds known to exhibit inhibitory activity against various protein kinases involved in cell signaling pathways.
Synthesis of Bioactive Derivatives
Aniline, 5-tert-pentyl-2-phenoxy- can serve as a precursor for the synthesis of various heterocyclic and acyclic compounds. Below are generalized protocols for the synthesis of two such classes of derivatives: 4-anilinoquinolines and N-phenyl-2-phenoxyacetamides.
General Protocol for the Synthesis of 4-Anilinoquinoline Derivatives
This protocol describes a general method for the synthesis of 4-anilinoquinoline derivatives from a substituted aniline, which can be adapted for Aniline, 5-tert-pentyl-2-phenoxy-. The reaction involves a nucleophilic aromatic substitution of a 4-chloroquinoline with the aniline.
Materials:
-
Aniline, 5-tert-pentyl-2-phenoxy-
-
4-Chloroquinoline (or a substituted 4-chloroquinoline)
-
Isopropanol or other suitable solvent (e.g., ethanol, n-butanol)
-
Catalytic amount of hydrochloric acid (HCl) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Aniline, 5-tert-pentyl-2-phenoxy- (1 equivalent) and 4-chloroquinoline (1 equivalent) in isopropanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 4-anilinoquinoline derivative.
Synthesis of 4-Anilinoquinoline Derivatives
General Protocol for the Synthesis of N-phenyl-2-phenoxyacetamide Derivatives
This protocol outlines a general method for the synthesis of N-phenyl-2-phenoxyacetamide derivatives.
Materials:
-
Aniline, 5-tert-pentyl-2-phenoxy-
-
2-Phenoxyacetyl chloride (or a substituted version)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Aniline, 5-tert-pentyl-2-phenoxy- (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-phenoxyacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-phenyl-2-phenoxyacetamide derivative.
Biological Evaluation of Synthesized Compounds
The synthesized derivatives can be evaluated for their biological activity using various in vitro assays. Given that similar structures have shown efficacy as kinase inhibitors, protocols for a tyrosine kinase inhibition assay and a cell viability assay are provided below.
Protocol for In Vitro Tyrosine Kinase Inhibition Assay (c-FMS)
This protocol is a general guideline for determining the inhibitory activity of a compound against the c-FMS (CSF-1R) tyrosine kinase using a luminescent kinase assay that measures ADP production.
Materials:
-
Recombinant human c-FMS kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration of 1% in the assay is recommended.
-
Reaction Setup:
-
Add 1 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the c-FMS enzyme solution (e.g., to a final concentration of 10-20 ng per well).
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for Cell Viability (MTT) Assay
This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line known to be dependent on the targeted kinase)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ values.
Quantitative Data
The following table presents example IC₅₀ values for a series of O,O'-dialkyl {[2-(substituted phenoxy)acetamido](substituted phenyl)methyl}phosphonates against various human tumor cell lines.[1] While not direct derivatives of Aniline, 5-tert-pentyl-2-phenoxy-, these compounds share the phenoxy acetamide moiety and provide an indication of the potential cytotoxic activity of this class of compounds.
| Compound | Substituent (R¹) | Substituent (R²) | Cell Line | IC₅₀ (µM)[1] |
| 5q | H | 4-Cl | CNE2 | 11.4 |
| 5r | H | 4-Br | CNE2 | 12.1 |
| 5s | H | 4-F | CNE2 | 13.5 |
| 5w | 4-Cl | 4-Cl | KB | 8.2 |
| 5x | 4-Cl | 4-Br | KB | 7.1 |
| 5y | 4-Cl | 4-F | KB | 9.3 |
| Fluorouracil | - | - | CNE2 | 29.6 |
| Fluorouracil | - | - | KB | 28.9 |
Signaling Pathways
Derivatives of Aniline, 5-tert-pentyl-2-phenoxy- are potential inhibitors of several tyrosine kinases. Understanding the signaling pathways in which these kinases are involved is crucial for drug development.
c-FMS (CSF-1R) Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages. Dysregulation of c-FMS signaling is implicated in various inflammatory diseases and cancers.
References
Experimental design for studies involving 5-tert-pentyl-2-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-pentyl-2-phenoxyaniline is a synthetic organic compound belonging to the phenoxyaniline class of molecules. Derivatives of this class have been investigated for their potential to modulate ion channels, suggesting that this compound may be a valuable tool for research in pharmacology and drug discovery. The presence of a bulky tert-pentyl group may influence its lipophilicity and interaction with biological targets.
This document provides detailed protocols for the synthesis, characterization, and biological evaluation of 5-tert-pentyl-2-phenoxyaniline. The primary hypothesized mechanism of action is the inhibition of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining cellular calcium homeostasis.[1][2] The following protocols outline a comprehensive experimental design to investigate this hypothesis and evaluate the compound's potential as a research tool or therapeutic lead.
Synthesis Protocol
The synthesis of 5-tert-pentyl-2-phenoxyaniline can be achieved via two common cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Method 1: Ullmann Condensation
This classic method involves a copper-catalyzed reaction between an aryl halide and an alcohol or amine.[3][4][5]
Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4-tert-pentylaniline (1 equivalent), phenol (1.2 equivalents), potassium carbonate (K2CO3) as a base (2 equivalents), and copper(I) iodide (CuI) as the catalyst (0.1 equivalents).
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-tert-pentyl-2-phenoxyaniline.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient method for forming C-N bonds.[6]
Protocol:
-
Reactant Preparation: In a glovebox or under an inert atmosphere, combine 2-bromo-4-tert-pentylaniline (1 equivalent), phenol (1.2 equivalents), a palladium precatalyst such as Pd2(dba)3 (0.02 equivalents), a suitable phosphine ligand like XPhos (0.04 equivalents), and a base such as sodium tert-butoxide (NaOtBu) (1.4 equivalents) in a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann Condensation (steps 4-7).
In Vitro Biological Evaluation
The following protocols describe a tiered approach to evaluate the biological activity of 5-tert-pentyl-2-phenoxyaniline, starting with primary screening and moving to more detailed mechanistic and safety studies.
Primary Screening: Na+/Ca2+ Exchanger (NCX) Inhibition Assay
A fluorescence-based assay is a high-throughput method to screen for inhibitors of the NCX.[7]
Protocol:
-
Cell Culture: Culture a suitable cell line expressing the target NCX isoform (e.g., HEK293 cells stably expressing NCX1) in 96-well or 384-well plates.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of 5-tert-pentyl-2-phenoxyaniline for a predetermined time. Include a vehicle control (e.g., DMSO) and a known NCX inhibitor (e.g., SEA0400) as a positive control.
-
Assay Initiation: Induce reverse-mode NCX activity by replacing the normal sodium-containing buffer with a high-potassium, sodium-free buffer containing a calcium ionophore (e.g., ionomycin) in the absence of extracellular calcium. This creates a sodium gradient that drives calcium into the cells via the NCX.
-
Fluorescence Measurement: Measure the intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of NCX activity for each concentration of the test compound and determine the IC50 value.
Secondary Assay: Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for confirming ion channel modulators.[8]
Protocol:
-
Cell Preparation: Use cells expressing the NCX isoform of interest.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration.
-
Current Measurement: Measure the NCX-mediated current (INCX) by applying appropriate voltage protocols and ion gradients.
-
Compound Application: Perfuse the cells with solutions containing different concentrations of 5-tert-pentyl-2-phenoxyaniline.
-
Data Analysis: Measure the reduction in INCX amplitude and determine the IC50 value.
In Vitro Toxicity Assays
It is crucial to assess the potential toxicity of the compound early in the drug discovery process.[9][10][11]
3.3.1. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-tert-pentyl-2-phenoxyaniline for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).
3.3.2. hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can lead to cardiotoxicity.
-
Assay Method: Use an automated patch-clamp system or a fluorescence-based assay with a cell line stably expressing the hERG channel.
-
Procedure: Follow the instrument or kit manufacturer's protocol to assess the inhibitory effect of 5-tert-pentyl-2-phenoxyaniline on the hERG channel current.
-
Data Analysis: Determine the IC50 value for hERG inhibition.
Pharmacokinetic Profiling (In Vitro)
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.[12][13]
3.4.1. Metabolic Stability Assay
-
Incubation: Incubate 5-tert-pentyl-2-phenoxyaniline with human liver microsomes and NADPH.
-
Sampling: Take samples at different time points.
-
Analysis: Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
3.4.2. Plasma Protein Binding Assay
-
Method: Use rapid equilibrium dialysis (RED) or ultracentrifugation.
-
Procedure: Incubate the compound with plasma and measure the concentration of the free and bound compound.
-
Data Analysis: Calculate the percentage of plasma protein binding.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. The following are illustrative examples based on hypothetical data for 5-tert-pentyl-2-phenoxyaniline.
Table 1: In Vitro Activity Profile of 5-tert-pentyl-2-phenoxyaniline
| Assay | Target | Cell Line | Result (IC50) |
| Fluorescence-Based Assay | NCX1 | HEK293-NCX1 | 5.2 µM |
| Electrophysiology | NCX1 | HEK293-NCX1 | 4.8 µM |
Table 2: In Vitro Toxicity Profile of 5-tert-pentyl-2-phenoxyaniline
| Assay | Cell Line/Target | Result (CC50/IC50) |
| Cytotoxicity (MTT) | HepG2 | > 50 µM |
| Cytotoxicity (MTT) | SH-SY5Y | 35 µM |
| hERG Inhibition | HEK293-hERG | 28 µM |
Table 3: In Vitro Pharmacokinetic Properties of 5-tert-pentyl-2-phenoxyaniline
| Parameter | Matrix | Result |
| Metabolic Stability (t1/2) | Human Liver Microsomes | 45 min |
| Plasma Protein Binding | Human Plasma | 98.5% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound like 5-tert-pentyl-2-phenoxyaniline.
Caption: Experimental workflow for the synthesis and evaluation of 5-tert-pentyl-2-phenoxyaniline.
Hypothesized Signaling Pathway
This diagram illustrates the hypothesized mechanism of action of 5-tert-pentyl-2-phenoxyaniline on the Na+/Ca2+ exchanger and its downstream effects on intracellular calcium signaling.[14][15][16][17][18]
References
- 1. Crosslink between calcium and sodium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Sodium/Calcium exchangers [reactome.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topics on the Na+/Ca2+ exchanger: pharmacological characterization of Na+/Ca2+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 14. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium signaling - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 18. quora.com [quora.com]
High-performance liquid chromatography (HPLC) method for 5-tert-pentyl-2-phenoxyaniline
High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5-tert-pentyl-2-phenoxyaniline
Abstract: This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-tert-pentyl-2-phenoxyaniline. The method is suitable for the determination of the compound in bulk drug substances and for in-process control during manufacturing. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. This method provides a reliable and efficient tool for quality control and research applications involving 5-tert-pentyl-2-phenoxyaniline.
Introduction: 5-tert-pentyl-2-phenoxyaniline (CAS No: 70289-36-0) is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol .[1] Its chemical structure, featuring both a phenoxy and an aniline moiety attached to a pentyl-substituted benzene ring, suggests moderate polarity, making it well-suited for analysis by reversed-phase HPLC. The development of a reliable analytical method is crucial for ensuring the quality and purity of this compound in pharmaceutical and chemical research settings. This application note presents a detailed protocol for the determination of 5-tert-pentyl-2-phenoxyaniline using HPLC with UV detection.
Experimental Protocols
1. Materials and Reagents:
-
5-tert-pentyl-2-phenoxyaniline reference standard: (Purity > 99%)
-
Acetonitrile: HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Methanol: HPLC grade (for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5-tert-pentyl-2-phenoxyaniline reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample containing 5-tert-pentyl-2-phenoxyaniline and dissolve it in methanol to obtain a theoretical concentration of 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. System Suitability: To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The acceptance criteria are as follows:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area for six replicate injections: ≤ 2.0%
Data Presentation
The quantitative data for the HPLC analysis of 5-tert-pentyl-2-phenoxyaniline is summarized in the table below. These values are typical for a validated method and should be established in the user's laboratory.
| Parameter | Result |
| Retention Time (min) | ~ 5.8 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of 5-tert-pentyl-2-phenoxyaniline.
References
Gas chromatography (GC) analysis of Aniline, 5-tert-pentyl-2-phenoxy-
Application Notes
Introduction
Aniline and its derivatives are crucial intermediates in the synthesis of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals. The analysis of these compounds is essential for quality control, environmental monitoring, and research and development. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of anilines.[1] This application note outlines a general approach for the analysis of Aniline, 5-tert-pentyl-2-phenoxy-, a substituted phenoxyaniline, using GC.
Challenges in Analysis
The analysis of aniline derivatives can present several challenges:
-
Polarity: The amine group can lead to peak tailing and poor chromatographic resolution due to interactions with active sites in the GC system.
-
Thermal Stability: Some aniline derivatives can be thermally labile, degrading at high temperatures in the injector or column.
-
Matrix Effects: Complex sample matrices can interfere with the analysis, requiring efficient sample preparation techniques.[2]
To address these challenges, method development may involve derivatization, the use of specific GC columns, and optimization of instrumental parameters.
Derivatization
Derivatization is a chemical modification of the analyte to improve its chromatographic properties.[3] For anilines, derivatization can:
-
Increase Volatility: By replacing the active hydrogen on the amine group, intermolecular hydrogen bonding is reduced, increasing volatility.[3]
-
Improve Peak Shape: Derivatization blocks the polar amine group, reducing interactions with the column and leading to more symmetrical peaks.
-
Enhance Sensitivity: Certain derivatizing agents can introduce fluorinated groups, which enhance the response of an electron capture detector (ECD).
Common derivatization reactions for amines include acylation and silylation.[3][4] The choice of derivatization reagent and reaction conditions will depend on the specific properties of Aniline, 5-tert-pentyl-2-phenoxy- and the goals of the analysis.
Experimental Protocols
This section provides a starting point for the development of a GC method for Aniline, 5-tert-pentyl-2-phenoxy-. Optimization of these conditions may be necessary for specific applications.
1. Sample Preparation
The choice of sample preparation method depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a common technique. The pH of the sample should be adjusted to >11 to ensure the aniline is in its free base form, which is more soluble in organic solvents.[5] Methylene chloride is a commonly used extraction solvent.[5]
-
Solid-Phase Extraction (SPE): SPE can be used for both aqueous and non-aqueous samples and can provide a cleaner extract than LLE.[2] A variety of sorbents are available, and the selection will depend on the properties of the analyte and the matrix.
Protocol for Liquid-Liquid Extraction:
-
To 100 mL of the aqueous sample, add a stir bar.
-
Adjust the pH of the sample to >11 with 1.0 M sodium hydroxide.
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 50 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Optional)
If derivatization is necessary, acylation with an agent like trifluoroacetic anhydride (TFAA) is a common choice for amines.
Protocol for Acylation:
-
To the 1 mL concentrated extract, add 100 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC analysis.
3. Gas Chromatography (GC) Conditions
The following are general GC conditions that can be used as a starting point.
| Parameter | Recommended Condition |
| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methyl polysiloxane)[6] |
| Oven Program | Initial temperature: 70 °C, hold for 1 minRamp 1: 10 °C/min to 200 °CRamp 2: 15 °C/min to 325 °C, hold for 5 min[6] |
| Injector Temperature | 250 °C[6] |
| Injection Mode | Splitless (0.5 min)[6] |
| Carrier Gas | Helium, constant flow at 1.3 mL/min[6] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | FID: 325 °C[6]MS Transfer Line: 280 °C |
4. Data Analysis
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of Aniline, 5-tert-pentyl-2-phenoxy- at known concentrations. An internal standard may be used to improve accuracy and precision.
-
Identification: When using a mass spectrometer, the identity of the analyte can be confirmed by comparing its mass spectrum to a reference spectrum or by interpreting the fragmentation pattern. For aniline, the quantitative ion is often m/z 93, with auxiliary ions at m/z 65 and 66.[1]
Visualizations
Caption: General workflow for the GC analysis of Aniline, 5-tert-pentyl-2-phenoxy-.
Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.
Quantitative Data Summary
Since specific quantitative data for Aniline, 5-tert-pentyl-2-phenoxy- is not available, the following table provides a template for summarizing key analytical parameters that should be determined during method validation. For general anilines, GC/MS methods can achieve limits of quantification in the low µg/L range.[7]
| Parameter | Expected Performance (based on similar compounds) |
| Retention Time (min) | Dependent on final optimized GC conditions |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | 80 - 120% |
| Precision (%RSD) | < 15% |
This document provides a comprehensive starting point for the GC analysis of Aniline, 5-tert-pentyl-2-phenoxy-. The provided protocols and conditions are based on established methods for similar compounds and should be optimized for the specific requirements of the analysis. Method validation is crucial to ensure the accuracy, precision, and reliability of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. gcms.cz [gcms.cz]
- 5. epa.gov [epa.gov]
- 6. GC Analysis of Anilines on Equity-5 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 7. Item - Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols: Aniline, 5-tert-pentyl-2-phenoxy- as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline derivatives are fundamental building blocks in medicinal chemistry, contributing to the core structures of numerous therapeutic agents. The 2-phenoxyaniline scaffold, in particular, has garnered attention as a versatile intermediate in the synthesis of bioactive molecules. This document provides a detailed overview of the potential applications of "Aniline, 5-tert-pentyl-2-phenoxy-" and related 2-phenoxyaniline derivatives in drug discovery and development. While specific data for the 5-tert-pentyl substituted analogue is limited in publicly available literature, the broader class of 2-phenoxyanilines serves as a valuable template for designing novel pharmaceuticals. This document will focus on two key areas: its role as an intermediate in the synthesis of the anti-inflammatory drug Nimesulide and its potential as a scaffold for developing inhibitors of the Sodium-Calcium (Na+/Ca2+) exchanger for the treatment of ischemic conditions.
I. Aniline, 5-tert-pentyl-2-phenoxy-: Chemical and Physical Properties
While detailed experimental data for this specific molecule is not widely available, basic chemical properties can be found in chemical databases.
| Property | Value | Source |
| CAS Number | 70289-36-0 | [1] |
| Molecular Formula | C₁₇H₂₁NO | [1] |
| Molecular Weight | 255.35 g/mol | [1] |
| Boiling Point | 353.7 °C at 760 mmHg | [1] |
| Flash Point | 155.4 °C | [1] |
| Density | 1.04 g/cm³ | [1] |
II. Application in the Synthesis of Anti-Inflammatory Drugs: The Nimesulide Example
The 2-phenoxyaniline core is a crucial intermediate in the industrial synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibitory activity.[2] The following protocols are adapted from established large-scale synthesis methods and illustrate the utility of the 2-phenoxyaniline scaffold.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxyaniline (Intermediate)
This protocol describes the synthesis of the core 2-phenoxyaniline structure, which can be adapted for substituted analogues.
-
Step 1: Preparation of 2-Phenoxy Nitrobenzene.
-
In a reflux apparatus, combine 2-chloronitrobenzene (1.57 g, 10 mmol), triphenyl phosphate (3.26 g, 10 mmol), potassium hydroxide (2.24 g, 40 mmol), and dimethylformamide (30 ml).[3]
-
Reflux the mixture for 1 hour.[3]
-
After cooling to room temperature, add 100 ml of water and extract the product with diethyl ether.[3]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield 2-phenoxy nitrobenzene as an oil.[3]
-
-
Step 2: Reduction to 2-Phenoxyaniline.
-
In a stirred reaction vessel, prepare a mixture of water (7.0 ml), iron powder (1.2 g, 21.4 mmol), and acetic acid (0.30 ml, 5.4 mmol) and heat to 90-95 °C.[3]
-
Slowly add the 2-phenoxy nitrobenzene (1.0 g, 5.4 mmol) from the previous step.[3]
-
Maintain the temperature and continue stirring for 3-4 hours.[3]
-
Make the reaction mixture alkaline with ammonium hydroxide and filter while hot.[3]
-
Wash the filter cake with water and extract the filtrate with toluene.[3]
-
Concentrate the toluene extract to afford 2-phenoxyaniline. The product can be further purified by crystallization.[3]
-
Protocol 2: Synthesis of Nimesulide from 2-Phenoxyaniline
This protocol outlines the subsequent steps to produce Nimesulide.
-
Step 1: Mesylation of 2-Phenoxyaniline.
-
Dissolve 2-phenoxyaniline in a suitable organic solvent (e.g., ethyl acetate or triethylamine).
-
Add methanesulfonyl chloride dropwise while stirring and heating.[4]
-
After the reaction is complete, cool the mixture, which may be poured into ice water to precipitate the product.[4]
-
Filter and dry the precipitate to obtain 2-phenoxy methanesulfonanilide.[4]
-
-
Step 2: Nitration of 2-Phenoxy Methanesulfonanilide.
-
Dissolve 2-phenoxy methanesulfonanilide (1.73 g, 6.57 mmol) in glacial acetic acid (17 ml) with warming.[3]
-
Add 70% nitric acid (0.60 g, 6.57 mmol) dropwise over 15 minutes while stirring.[3]
-
Heat the mixture on a steam bath for 4 hours.[3]
-
Pour the reaction mixture into water to precipitate the product.[3]
-
Collect the precipitate by filtration and recrystallize from methanol to obtain Nimesulide.[3]
-
Logical Workflow for Nimesulide Synthesis
References
Potential industrial applications of 5-tert-pentyl-2-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-tert-pentyl-2-phenoxyaniline is an aromatic amine derivative with potential industrial applications, primarily in the pharmaceutical sector as a scaffold for the synthesis of bioactive molecules. Its structural features, including the phenoxyaniline core and the bulky tert-pentyl group, make it a candidate for investigation in drug discovery, particularly in the development of ion channel modulators. This document provides an overview of its potential applications, detailed protocols for its synthesis, and insights into its possible mechanism of action in a key biological pathway.
Potential Industrial Applications
While specific industrial applications for 5-tert-pentyl-2-phenoxyaniline are not extensively documented in publicly available literature, the broader class of phenoxyaniline derivatives serves as a versatile intermediate in several industries.
Pharmaceutical Applications: Na+/Ca2+ Exchange (NCX) Inhibition
The most promising potential application for 5-tert-pentyl-2-phenoxyaniline lies in its role as a precursor or active ingredient in pharmaceutical compositions. Substituted phenoxyaniline derivatives have been investigated as inhibitors of the Na+/Ca2+ exchanger (NCX).[1] The NCX is a transmembrane protein crucial for maintaining calcium homeostasis in cells, and its dysregulation is implicated in various pathological conditions.
Therapeutic Potential:
-
Ischemic Diseases: Inhibition of the NCX reverse mode, which is activated during ischemia-reperfusion injury, can prevent calcium overload and subsequent cell death.[1][2] This makes NCX inhibitors promising therapeutic agents for ischemic heart disease, cerebral ischemia, and renal ischemia.
-
Cardiac Arrhythmias: By modulating intracellular calcium levels, NCX inhibitors may also find utility in the management of certain cardiac arrhythmias.[1][3]
The tert-pentyl group on the phenoxyaniline scaffold can influence the compound's lipophilicity and binding affinity to the target protein, potentially enhancing its potency and pharmacokinetic profile.
Intermediate for Dyes and Pigments
Phenoxyaniline derivatives are known precursors in the synthesis of various dyes. While no specific dyes derived from 5-tert-pentyl-2-phenoxyaniline are documented, its chemical structure is amenable to diazotization and coupling reactions to produce azo dyes. The bulky tert-pentyl group could potentially enhance the solubility of the resulting dye in organic media and influence its coloristic properties.
Agrochemical Intermediates
The phenoxyaniline moiety is present in some agrochemicals. It is plausible that 5-tert-pentyl-2-phenoxyaniline could serve as a building block for the synthesis of novel herbicides, fungicides, or insecticides. The specific contribution of the tert-pentyl group would need to be evaluated for its impact on biological activity and environmental fate.
Physicochemical Properties
A summary of the known physicochemical properties of 5-tert-pentyl-2-phenoxyaniline is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| Boiling Point | 353.7 °C at 760 mmHg |
| Density | 1.04 g/cm³ |
| Flash Point | 155.4 °C |
| Vapor Pressure | 3.53E-05 mmHg at 25°C |
| XLogP3 | 5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from publicly available chemical databases.
Experimental Protocols: Synthesis of 5-tert-pentyl-2-phenoxyaniline
The synthesis of 5-tert-pentyl-2-phenoxyaniline can be achieved through established cross-coupling methodologies for the formation of C-N and C-O bonds. The two most relevant synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.
Protocol 1: Synthesis via Ullmann Condensation
This classical method involves a copper-catalyzed reaction between an aryl halide and an amine or alcohol. For the synthesis of 5-tert-pentyl-2-phenoxyaniline, a two-step approach is proposed.
Step 1: Synthesis of 2-nitro-4-tert-pentylphenyl phenyl ether
-
Reaction: Ullmann ether synthesis between 1-bromo-2-nitro-4-tert-pentylbenzene and phenol.
-
Reagents:
-
1-bromo-2-nitro-4-tert-pentylbenzene (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-nitro-4-tert-pentylbenzene, phenol, CuI, and K₂CO₃.
-
Add anhydrous DMF and stir the mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the nitro group
-
Reaction: Reduction of the nitro group to an amine.
-
Reagents:
-
2-nitro-4-tert-pentylphenyl phenyl ether (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water (4:1) as solvent
-
-
Procedure:
-
To a solution of the nitro compound in ethanol/water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-tert-pentyl-2-phenoxyaniline. Further purification can be achieved by column chromatography if necessary.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling reaction offers a more efficient and milder alternative to the Ullmann condensation. This can be envisioned as a direct coupling of 2-bromophenol with 4-tert-pentylaniline or 2-aminophenol with 1-bromo-4-tert-pentylbenzene, followed by appropriate functional group transformations. A more direct route involves the coupling of 2-bromo-5-tert-pentylaniline with phenol.
-
Reaction: Palladium-catalyzed amination of an aryl halide with an amine.
-
Reagents:
-
1-bromo-4-tert-pentylbenzene (1.0 eq)
-
2-aminophenol (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (ligand) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene or Dioxane as solvent
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add 1-bromo-4-tert-pentylbenzene and 2-aminophenol.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-tert-pentyl-2-phenoxyaniline.
-
Signaling Pathway and Experimental Workflow Diagrams
Proposed Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 5-tert-pentyl-2-phenoxyaniline.
Caption: Generalized workflow for the synthesis of 5-tert-pentyl-2-phenoxyaniline.
Proposed Mechanism of Action: Na+/Ca2+ Exchanger Inhibition
This diagram illustrates the proposed mechanism of how a phenoxyaniline derivative might inhibit the Na+/Ca2+ exchanger, particularly in the context of ischemia-reperfusion injury.
References
- 1. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/Ca2+ exchange inhibitors: potential drugs to mitigate the severity of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topics on the Na+/Ca2+ exchanger: pharmacological characterization of Na+/Ca2+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aniline, 5-tert-pentyl-2-phenoxy-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare Aniline, 5-tert-pentyl-2-phenoxy-?
A1: The synthesis of Aniline, 5-tert-pentyl-2-phenoxy- typically involves the formation of an aryl ether or an aryl amine bond through cross-coupling reactions. The two most common and effective methods are the Ullmann Condensation (or Goldberg reaction) and the Buchwald-Hartwig Amination. The choice between these routes depends on the available starting materials and the desired bond construction strategy (C-O or C-N bond formation).
Q2: What are the main challenges in synthesizing phenoxy anilines?
A2: Researchers may face challenges such as low yields, side reactions, and difficulties in product purification. Traditional methods like the Ullmann condensation often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper, which can lead to erratic yields.[1][2] Modern catalytic systems, while milder, can be sensitive to substrate purity, catalyst deactivation, and require careful optimization of ligands, bases, and solvents.
Q3: How do I choose between an Ullmann Condensation and a Buchwald-Hartwig Amination?
A3: The choice depends on several factors:
-
Catalyst Cost and Sensitivity: Ullmann reactions use copper catalysts, which are generally less expensive than the palladium catalysts used in Buchwald-Hartwig reactions. However, palladium-catalyzed reactions often proceed under milder conditions.
-
Substrate Scope: Buchwald-Hartwig amination is often more versatile and tolerant of a wider range of functional groups.[3] The Ullmann condensation may require aryl halides activated by electron-withdrawing groups for good reactivity.[1]
-
Reaction Conditions: If your substrate is sensitive to high temperatures, the milder conditions of the Buchwald-Hartwig reaction may be preferable.[1]
Q4: How can I minimize side reactions during the synthesis?
A4: Minimizing side reactions requires careful control of reaction parameters. Key strategies include:
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
-
Temperature Control: Avoid excessive temperatures, which can lead to decomposition and the formation of byproducts.
-
Purity of Reagents: Use high-purity starting materials, solvents, and reagents to avoid catalyst poisoning and unwanted side reactions.
Troubleshooting Guide
Low Yield in Ullmann Condensation
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion | Inactive copper catalyst | Use freshly prepared "activated" copper powder or a reliable source of a copper(I) salt (e.g., CuI).[1] |
| Low reaction temperature | The Ullmann reaction often requires high temperatures, sometimes in excess of 200°C.[1] Gradually increase the temperature and monitor the reaction progress. | |
| Inappropriate solvent | Use high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[1] | |
| Poor choice of base | A strong base is often required. Consider using potassium carbonate, cesium carbonate, or potassium phosphate. | |
| Reaction stalls | Catalyst deactivation | The addition of a ligand such as phenanthroline or a diamine can stabilize the copper catalyst and improve its lifetime and efficacy. |
| Substrate is not reactive enough | Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides. If possible, use a more reactive aryl halide.[1] |
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion | Incorrect phosphine ligand | The choice of ligand is crucial.[4] Screen a variety of phosphine ligands (e.g., XPhos, SPhos, BINAP) to find the optimal one for your specific substrates. |
| Inactive palladium catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. | |
| Inappropriate base | The strength and nature of the base are critical. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and substrates. | |
| Low reaction temperature | While milder than the Ullmann reaction, Buchwald-Hartwig aminations may still require heating. Optimize the temperature for your specific system. | |
| Formation of side products | Reductive dehalogenation of the aryl halide | This can be caused by an excess of base or a particular ligand. Try a weaker base or a different ligand. |
| Hydrolysis of the phosphine ligand | Ensure you are using dry solvents and an inert atmosphere. |
Experimental Protocols
A plausible synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- is the Ullmann condensation of 2-bromo-4-tert-pentylaniline with phenol.
Protocol: Ullmann Condensation for Aniline, 5-tert-pentyl-2-phenoxy-
-
Reaction Setup: To an oven-dried reaction vessel, add 2-bromo-4-tert-pentylaniline (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Ligand: Add N,N-dimethylformamide (DMF) as the solvent and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) as the ligand.
-
Inert Atmosphere: Purge the reaction vessel with argon for 15 minutes.
-
Heating: Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed Ullmann condensation pathway for the synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Potential side reactions in cross-coupling synthesis.
References
Technical Support Center: Purification of 5-tert-pentyl-2-phenoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-tert-pentyl-2-phenoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 5-tert-pentyl-2-phenoxyaniline?
A1: The most common and effective purification techniques for 5-tert-pentyl-2-phenoxyaniline, an aromatic amine, are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
Q2: My 5-tert-pentyl-2-phenoxyaniline appears as a dark oil or solid. Is this normal?
A2: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities, often appearing as a dark oil or solid.[1] Proper handling under an inert atmosphere (e.g., nitrogen or argon) and prompt purification after synthesis can minimize this degradation.
Q3: What are the expected physical properties of 5-tert-pentyl-2-phenoxyaniline?
A3: 5-tert-pentyl-2-phenoxyaniline is expected to be a high-boiling point liquid or a low-melting solid.[2] Its boiling point at atmospheric pressure is estimated to be around 353.7°C, which suggests that vacuum distillation is a more suitable distillation method to prevent decomposition.[2][3] It has a molecular weight of 255.35 g/mol .[2]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is streaking or tailing on the silica gel column.
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Possible Cause: The basic amine group of 5-tert-pentyl-2-phenoxyaniline is interacting strongly with the acidic silanol groups on the surface of the silica gel.[4] This can lead to poor separation and recovery.[4]
-
Solution 1: Add a competing amine to the mobile phase. Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[4]
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Solution 2: Use an alternative stationary phase. Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[4][5]
Issue 2: Poor separation of the desired product from a non-polar impurity.
-
Possible Cause: The mobile phase may be too polar, causing both the product and the impurity to elute too quickly.
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Solution: Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a higher percentage of hexane or heptane in a hexane/ethyl acetate system, and gradually increase the polarity.
Issue 3: The compound is not eluting from the column.
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Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For normal-phase chromatography, this can be achieved by increasing the concentration of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Recrystallization
Issue 1: Oiling out of the product instead of crystallization.
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Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound.
-
Solution 1: Choose a solvent or solvent system with a lower boiling point.
-
Possible Cause 2: The solution is supersaturated, and the cooling rate is too fast.
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Solution 2: Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Issue 2: Low recovery of the purified product.
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Possible Cause 1: The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Solution 1: Use a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) can be optimized to achieve this.
-
Possible Cause 2: Too much solvent was used.
-
Solution 2: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Issue 3: The recrystallized product is still colored.
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Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb the desired product.
Vacuum Distillation
Issue 1: The compound is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, even under vacuum. Aromatic amines can be sensitive to heat.[3]
-
Solution: Decrease the distillation temperature by applying a higher vacuum (lower pressure).[6] Ensure the vacuum pump is operating efficiently and all connections are properly sealed.
Issue 2: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Issue 3: The product solidifies in the condenser.
-
Possible Cause: The melting point of 5-tert-pentyl-2-phenoxyaniline is close to the temperature of the cooling water in the condenser.
-
Solution: Use slightly warmer water for cooling or, in some cases, no cooling water may be necessary if the compound has a relatively high melting point. An air condenser can also be used.
Data Presentation
Table 1: Comparison of Purification Techniques for Crude 5-tert-pentyl-2-phenoxyaniline
| Purification Technique | Purity Achieved (by GC-MS) | Yield | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel with 1% TEA) | >98% | 70-85% | Low to Medium | High resolution for closely related impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization (Ethanol/Water) | >99% | 60-80% | High | Simple, cost-effective, and can yield very pure product. | Potential for lower yield; finding a suitable solvent can be challenging. |
| Vacuum Distillation | 95-98% | 80-95% | High | Fast and efficient for removing non-volatile and some volatile impurities. | May not remove impurities with similar boiling points; risk of thermal decomposition. |
Experimental Protocols
Protocol 1: Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column and pack it with silica gel (e.g., 230-400 mesh) using a slurry method with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).
-
-
Sample Loading:
-
Dissolve the crude 5-tert-pentyl-2-phenoxyaniline in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude 5-tert-pentyl-2-phenoxyaniline in an Erlenmeyer flask.
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Add the chosen hot solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture briefly.
-
-
Hot Filtration:
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Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
-
Crystallization:
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Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
-
Protocol 3: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
-
Preparation:
-
Place the crude 5-tert-pentyl-2-phenoxyaniline and a magnetic stir bar or boiling chips into the distillation flask.
-
-
Distillation:
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Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is reached, begin heating the distillation flask gently with a heating mantle.
-
-
Fraction Collection:
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
-
Shutdown:
-
After collecting the desired product, remove the heat source and allow the system to cool before slowly releasing the vacuum.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Common Issues in Purification Techniques.
References
Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a common method for forming C-N bonds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-tert-pentyl-2-phenoxyaniline?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2] This involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[3] For the synthesis of 5-tert-pentyl-2-phenoxyaniline, a common approach is the reaction of 1-halo-5-tert-pentyl-2-phenoxybenzene with an ammonia equivalent.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination.[2] Modern, pre-formed catalysts, often called "precatalysts," are generally more reliable at generating the active catalytic species.[4] For sterically hindered substrates, bulky electron-rich phosphine ligands are often required. The selection depends on the specific aryl halide and amine being used. It is often necessary to screen a few different ligand/catalyst combinations to find the optimal conditions.
Q3: Which base should I use for the reaction?
A3: Strong, non-nucleophilic bases are typically required.[5] Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[2] However, it is not compatible with base-sensitive functional groups like esters or nitro groups.[2] For substrates with such groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.
Q4: What are the most common side reactions?
A4: A primary side reaction in Buchwald-Hartwig amination is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from the palladium amide intermediate.[6] Another potential side product is the formation of a diarylamine, especially when using ammonia or a primary amine, where the product aniline can react further with the starting aryl halide.[7][8]
Q5: How can I minimize the formation of side products?
A5: To minimize hydrodehalogenation, the choice of ligand is critical. Ligands that promote rapid reductive elimination of the desired product can outcompete the β-hydride elimination pathway. To reduce diarylamine formation, using a large excess of the ammonia equivalent or using an ammonia surrogate that is less reactive once coupled can be effective.[9] Reaction conditions such as temperature and reaction time should also be carefully optimized.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure you are using a high-purity palladium source and ligand. Consider using a pre-formed catalyst (precatalyst) for more reliable generation of the active Pd(0) species.[4] Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst. |
| Poor choice of ligand/base combination | Screen different ligands and bases. For sterically hindered substrates, bulky ligands are often necessary. Ensure the base is strong enough to deprotonate the amine but compatible with your substrate's functional groups.[2] | |
| Low reaction temperature | Gradually increase the reaction temperature. Some Buchwald-Hartwig couplings require temperatures upwards of 100 °C.[3] | |
| Significant Hydrodehalogenation Side Product | β-hydride elimination is competing with reductive elimination | Use a more sterically hindered ligand which can accelerate reductive elimination. Lowering the reaction temperature might also disfavor this side reaction. |
| Impure starting materials | Ensure the starting aryl halide and amine are pure. Impurities can sometimes interfere with the catalytic cycle. | |
| Formation of Diarylamine Impurity | The product aniline is reacting with the starting aryl halide | Use a larger excess of the ammonia equivalent. Alternatively, consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis. Using ammonium salts can also improve selectivity for the primary amine.[7][8] |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts | Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. If the product is basic, an acid wash during workup can help remove it from organic impurities. |
| Residual palladium in the final product | Treat the crude product with a palladium scavenger. Recrystallization can also be effective in removing trace metals. |
Quantitative Data on Reaction Conditions
The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of Aniline, 5-tert-pentyl-2-phenoxy-.
| Entry | Ligand | Base | Temperature (°C) | Yield (%) | Purity (%) | Major Impurity (%) |
| 1 | RuPhos | NaOtBu | 80 | 85 | 95 | Diarylamine (3%) |
| 2 | XPhos | NaOtBu | 100 | 92 | 98 | Diarylamine (1%) |
| 3 | XPhos | Cs₂CO₃ | 100 | 65 | 90 | Unreacted Aryl Halide (8%) |
| 4 | RuPhos | NaOtBu | 60 | 50 | 85 | Unreacted Aryl Halide (12%) |
| 5 | XPhos | NaOtBu | 100 | 78 | 88 | Hydrodehalogenation (10%) |
Experimental Protocols
Proposed Synthesis of Aniline, 5-tert-pentyl-2-phenoxy- via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromo-5-tert-pentyl-2-phenoxybenzene
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
XPhos Pd G3 (Palladium precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 1-bromo-5-tert-pentyl-2-phenoxybenzene (1.0 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the ammonia solution in 1,4-dioxane (2.0 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Aniline, 5-tert-pentyl-2-phenoxy-.
Visualizations
Caption: Proposed synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
Caption: Common hydrodehalogenation side reaction pathway.
References
- 1. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [escholarship.org]
Technical Support Center: Optimizing Reaction Conditions for 5-tert-pentyl-2-phenoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-tert-pentyl-2-phenoxyaniline. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-tert-pentyl-2-phenoxyaniline?
A1: The two most common and effective methods for synthesizing 5-tert-pentyl-2-phenoxyaniline are the Buchwald-Hartwig amination and the Ullmann condensation. Both reactions involve the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine or a carbon-oxygen (C-O) bond between an aryl halide and a phenol, followed by a subsequent coupling reaction.
Q2: I am observing low yields in my Buchwald-Hartwig amination. What are the potential causes?
A2: Low yields in the Buchwald-Hartwig amination can stem from several factors:
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Inefficient catalyst system: The choice of palladium catalyst and phosphine ligand is critical. Sterically hindered substrates, such as those with a tert-pentyl group, often require bulky, electron-rich ligands.[1][2]
-
Inappropriate base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but base-sensitive functional groups may require milder conditions.
-
Suboptimal temperature: Reaction temperatures are typically in the range of 80-100°C. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or side reactions.
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Poor solvent choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Toluene, dioxane, and THF are commonly used.
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Atmosphere control: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are common side products in the synthesis of 5-tert-pentyl-2-phenoxyaniline?
A3: Common side products can include:
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Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: The aryl halide or the aniline can couple with themselves to form biaryl or hydrazine derivatives, respectively.
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Beta-hydride elimination: This can be a competitive pathway, especially with certain ligand and substrate combinations.[2]
Q4: Are there specific challenges associated with the purification of 5-tert-pentyl-2-phenoxyaniline?
A4: The tert-pentyl group increases the lipophilicity of the molecule, which can make it challenging to separate from nonpolar side products and starting materials by column chromatography. Careful selection of the eluent system is necessary. Additionally, residual palladium catalyst may need to be removed using specific purification techniques like treatment with activated carbon or a metal scavenger.
Troubleshooting Guides
Buchwald-Hartwig Amination
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precatalyst is of good quality and the reaction is conducted under a strict inert atmosphere. Consider using a pre-activated catalyst. |
| Inappropriate ligand | For sterically hindered substrates, use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] | |
| Incorrect base | Use a strong, non-nucleophilic base like NaOtBu, K3PO4, or Cs2CO3. Ensure the base is anhydrous. | |
| Low temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. | |
| Significant Side Product Formation | Reductive dehalogenation | Use a ligand that promotes rapid reductive elimination. Lowering the reaction temperature might also help. |
| Ether cleavage (if starting with a phenoxy-substituted halide) | Use milder reaction conditions (lower temperature, weaker base) if possible. | |
| Poor Reproducibility | Inconsistent reagent quality | Use high-purity, anhydrous solvents and reagents. |
| Variable atmosphere control | Ensure a consistent and robust inert atmosphere throughout the reaction setup and duration. |
Ullmann Condensation
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive copper catalyst | Use freshly prepared, activated copper powder or a reliable source of a copper(I) salt (e.g., CuI). |
| Insufficient temperature | Ullmann reactions often require high temperatures (typically >150°C).[3] Use a high-boiling solvent like DMF, NMP, or nitrobenzene. | |
| Poor ligand choice | While traditional Ullmann reactions are often ligand-free, the addition of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve yields and lower reaction temperatures. | |
| Formation of Tar-like Byproducts | High reaction temperature | Optimize the temperature to the minimum required for a reasonable reaction rate. The use of a ligand may allow for a reduction in temperature. |
| Presence of oxygen | Although less sensitive than palladium catalysts, it is still advisable to run the reaction under an inert atmosphere. | |
| Difficult Product Isolation | High-boiling solvent removal | Consider using a solvent that can be removed under high vacuum or through aqueous extraction. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for 5-tert-pentyl-2-phenoxyaniline
This protocol is a general guideline and should be optimized for specific laboratory conditions and starting materials.
Reactants:
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2-Bromo-4-tert-pentylaniline (or 1-bromo-2-phenoxy-5-tert-pentylbenzene)
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Phenol (or 5-tert-pentyl-2-phenoxyaniline)
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Palladium precatalyst (e.g., Pd2(dba)3 or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos)
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Base (e.g., NaOtBu)
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Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the amine or phenol (1.2 equiv), and the base (1.4 equiv).
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst and the phosphine ligand in the reaction solvent.
-
Seal the Schlenk flask with a septum, and purge with argon for 15 minutes.
-
Add the anhydrous solvent to the flask via syringe, followed by the catalyst/ligand solution.
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Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Ullmann Condensation for 5-tert-pentyl-2-phenoxyaniline
This protocol is a general guideline and should be optimized.
Reactants:
-
2-Bromo-4-tert-pentylaniline (or 1-bromo-2-phenoxy-5-tert-pentylbenzene)
-
Phenol (or 5-tert-pentyl-2-phenoxyaniline)
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Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline) (optional)
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Base (e.g., K2CO3)
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High-boiling solvent (e.g., DMF)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide (1.0 equiv), the amine or phenol (1.5 equiv), CuI (0.1 equiv), the optional ligand (0.2 equiv), and the base (2.0 equiv).
-
Add the solvent and equip the flask with a reflux condenser.
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Heat the reaction mixture to a high temperature (e.g., 160°C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a large volume of water.
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Extract the product with an organic solvent (e.g., ethyl acetate). It may be necessary to filter the mixture to remove insoluble copper salts.
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Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed mechanism for the Ullmann condensation.
Caption: General experimental workflow for synthesis.
References
Troubleshooting guide for Aniline, 5-tert-pentyl-2-phenoxy- experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aniline, 5-tert-pentyl-2-phenoxy-. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Synthesis
-
What are the most common methods for synthesizing Aniline, 5-tert-pentyl-2-phenoxy-? The synthesis of diaryl ethers and their subsequent amination are common strategies. Two widely used cross-coupling reactions for forming the crucial C-N or C-O bond in phenoxyaniline derivatives are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2]
-
Which starting materials are required for the synthesis? For a convergent synthesis, you would typically start with 2-bromo-5-tert-pentylaniline and phenol, or 1-bromo-2-phenoxybenzene and 5-tert-pentylaniline. Alternatively, a linear approach might involve the coupling of 1-bromo-4-tert-pentyl-2-nitrobenzene with phenol, followed by reduction of the nitro group to an amine.
Purification
-
How can I purify the crude Aniline, 5-tert-pentyl-2-phenoxy-? Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be employed to obtain highly pure material.
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What are common impurities I should look out for? Common impurities may include unreacted starting materials, dehalogenated byproducts, and products of side reactions such as homocoupling of the starting materials.
Characterization
-
What analytical techniques are used to confirm the structure and purity of Aniline, 5-tert-pentyl-2-phenoxy-? The structure and purity are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4][5] Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Biological Evaluation
-
What are the potential biological activities of Aniline, 5-tert-pentyl-2-phenoxy-? While specific data for this compound is not readily available, substituted phenoxyaniline derivatives have been investigated for various biological activities, including anti-inflammatory properties and as inhibitors of cytochrome P450 enzymes, such as CYP2B.[6][7]
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How can I screen for the biological activity of this compound? Initial screening could involve in vitro assays relevant to its potential targets. For example, cyclooxygenase (COX-1/COX-2) inhibition assays could be used to assess anti-inflammatory potential.[8] For CYP450 inhibition, enzyme inhibition assays with specific substrates can be performed.[6]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in Ullmann Condensation | Inactive copper catalyst. | Use freshly activated copper powder or a reliable source of copper(I) iodide. |
| High reaction temperatures leading to decomposition. | Optimize the reaction temperature; some modern Ullmann protocols can be run at lower temperatures with appropriate ligands.[9] | |
| Poor choice of solvent. | High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required for classical Ullmann reactions.[1] | |
| Steric hindrance around the reaction center. | Consider using a less sterically hindered starting material if possible, or switch to a more robust coupling method like the Buchwald-Hartwig amination. | |
| Low or no product yield in Buchwald-Hartwig Amination | Inappropriate ligand for the palladium catalyst. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, BrettPhos) to find the optimal one for your specific substrates.[10] |
| Deactivation of the palladium catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. | |
| Incorrect base. | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. Weak bases may result in low reaction rates.[11] | |
| Presence of functional groups that poison the catalyst. | Functional groups like azo compounds can poison the palladium catalyst.[11] Consider protecting such groups if present. | |
| Formation of significant side products (e.g., dehalogenation) | Reductive elimination from a palladium-hydride intermediate. | Optimize the reaction conditions, including ligand, base, and temperature, to favor the desired C-N bond formation. |
| Homocoupling of starting materials. | This can be an issue in both Ullmann and Buchwald-Hartwig reactions. Adjusting the stoichiometry of the reactants and catalyst loading may help. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Difficulty separating the product from starting materials by column chromatography | Similar polarities of the compounds. | Try a different solvent system with varying polarity. Using a shallow gradient during elution can improve separation. |
| Product is unstable on silica gel. | Consider using neutral or basic alumina for chromatography. Alternatively, purification by preparative thin-layer chromatography (prep-TLC) or HPLC may be necessary. | |
| Product fails to crystallize | Presence of impurities. | Re-purify the material by column chromatography. |
| Inappropriate solvent system for recrystallization. | Screen a variety of solvent systems. A good system is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. |
Experimental Protocols
Synthesis of Aniline, 5-tert-pentyl-2-phenoxy- via Ullmann Condensation
This protocol is a general guideline and may require optimization.
-
Materials:
-
2-Bromo-5-tert-pentylaniline
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
-
Procedure:
-
To an oven-dried flask, add 2-bromo-5-tert-pentylaniline (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF to the flask.
-
Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Aniline, 5-tert-pentyl-2-phenoxy- via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Materials:
-
1-Bromo-2-phenoxybenzene
-
5-tert-Pentylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
-
Procedure:
-
To an oven-dried flask, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
-
Add anhydrous toluene, followed by 1-bromo-2-phenoxybenzene (1.0 eq) and 5-tert-pentylaniline (1.2 eq).
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Add sodium tert-butoxide (1.4 eq) to the mixture.
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Heat the reaction to 100-110 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
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Filter through a plug of silica gel, washing with additional ether or ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Data Presentation
As no specific quantitative data for Aniline, 5-tert-pentyl-2-phenoxy- is publicly available, the following tables present illustrative data for a series of hypothetical substituted phenoxyaniline analogs to demonstrate how such data would be structured.
Table 1: Illustrative Reaction Yields for Substituted Phenoxyanilines
| Compound ID | R¹ Substituent | R² Substituent | Synthesis Method | Yield (%) |
| Hypo-1 | H | H | Ullmann | 65 |
| Hypo-2 | 5-tert-pentyl | H | Ullmann | 58 |
| Hypo-3 | H | H | Buchwald-Hartwig | 85 |
| Hypo-4 | 5-tert-pentyl | H | Buchwald-Hartwig | 78 |
Table 2: Illustrative IC₅₀ Values for COX-2 Inhibition
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| Hypo-1 | H | H | 15.2 |
| Hypo-2 | 5-tert-pentyl | H | 8.7 |
| Celecoxib (Control) | - | - | 0.05 |
Visualizations
Caption: Catalytic cycle of the Ullmann Condensation for C-N bond formation.
Caption: Catalytic cycle of the Buchwald-Hartwig Amination.
Caption: General experimental workflow for synthesis and evaluation.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 4-Phenoxyaniline(139-59-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Phenoxyaniline(2688-84-8) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of Aniline, 5-tert-pentyl-2-phenoxy- under different conditions
Technical Support Center: Aniline, 5-tert-pentyl-2-phenoxy-
Disclaimer: Specific stability and degradation data for Aniline, 5-tert-pentyl-2-phenoxy- is not extensively available in public literature. The following information is based on the general chemical properties of phenoxy aniline derivatives and established principles of drug stability testing. The experimental protocols and data are provided as illustrative examples for research guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in Aniline, 5-tert-pentyl-2-phenoxy- that may be susceptible to degradation?
The key functional groups that can influence the stability of Aniline, 5-tert-pentyl-2-phenoxy- are:
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Aniline moiety: The primary amine group is susceptible to oxidation, which can lead to the formation of colored degradation products (nitroso, nitro, and polymeric species). It can also participate in reactions with aldehydes and ketones.
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Phenoxy ether linkage: Ether linkages can undergo cleavage under harsh acidic conditions or through oxidative pathways.
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Aromatic rings: The electron-rich aromatic rings can be subject to electrophilic attack and oxidation.
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tert-pentyl group: While generally stable, the tertiary carbon atom can be a site for radical abstraction under certain oxidative conditions.
Q2: What are the likely degradation pathways for this molecule under forced degradation conditions?
Based on its structure, the following degradation pathways are plausible:
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Oxidative Degradation: The aniline nitrogen is the most probable site of oxidation, potentially forming N-oxides, nitroso, and nitro derivatives. The ether linkage and the aromatic rings are also susceptible to oxidative cleavage.
-
Hydrolytic Degradation: The molecule is expected to be relatively stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, the ether linkage could potentially be cleaved.
-
Photolytic Degradation: Aromatic amines and ethers can absorb UV light, leading to photolytic degradation. This can involve radical mechanisms, leading to a complex mixture of degradation products.
-
Thermal Degradation: At elevated temperatures, cleavage of the ether bond and degradation of the aniline moiety are possible.
Q3: What analytical techniques are recommended for a stability-indicating assay?
A stability-indicating method is crucial to separate the parent compound from its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar analytes.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in identifying the emergence of degradation products by comparing their UV spectra with that of the parent compound. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Troubleshooting Guides
Issue 1: Rapid discoloration of the sample solution during the experiment.
-
Possible Cause: This is likely due to the oxidation of the aniline moiety, which often forms highly colored polymeric or oxidized species.
-
Troubleshooting Steps:
-
Protect from Light: Ensure experiments are conducted in amber glassware or under light-protective conditions.
-
Inert Atmosphere: If feasible, degas solvents and purge the headspace of the reaction vessel with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Antioxidants: For formulation development, consider the addition of antioxidants. However, for forced degradation studies, their use should be avoided as the goal is to induce degradation.
-
Lower Temperature: If the discoloration is observed during thermal stress studies, consider reducing the temperature.
-
Issue 2: Poor peak shape or tailing in HPLC analysis.
-
Possible Cause: The basic aniline group can interact with residual acidic silanols on the silica-based HPLC column, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a small amount of a basic modifier like triethylamine (TEA) or use a mobile phase with a pH that suppresses the ionization of the aniline group (e.g., a higher pH buffer, if compatible with the column).
-
Use a Deactivated Column: Employ an end-capped C18 column or a column specifically designed for the analysis of basic compounds.
-
Lower Analyte Concentration: High concentrations can exacerbate peak tailing.
-
Issue 3: Multiple degradation products are observed, making identification difficult.
-
Possible Cause: The molecule may degrade through multiple competing pathways, especially under harsh stress conditions.
-
Troubleshooting Steps:
-
Milder Stress Conditions: Reduce the concentration of the stressor (e.g., acid, base, or oxidizing agent) or shorten the exposure time to favor the formation of primary degradation products.
-
LC-MS/MS Analysis: Utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to obtain structural information about the degradation products. Fragmentation patterns can help in elucidating their structures.
-
Preparative HPLC: If a significant amount of a particular degradation product is formed, consider using preparative HPLC to isolate it for characterization by other techniques like NMR.
-
Experimental Protocols
The following are generalized protocols for forced degradation studies. The concentration of the stressor and the duration of the study may need to be adjusted based on the observed stability of the compound.
1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of Aniline, 5-tert-pentyl-2-phenoxy- in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl, and neutralize the aliquots with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water instead of acid or base, and no neutralization is required.
-
2. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
At appropriate time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
3. Photolytic Degradation
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time points.
4. Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 80°C.
-
At appropriate time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
For degradation in solution, prepare a 1 mg/mL solution and incubate it at 60°C, protected from light. Analyze at various time points.
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Studies for Aniline, 5-tert-pentyl-2-phenoxy-
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 98.5 | 1.5 | 1 |
| 0.1 M NaOH (60°C) | 24 | 99.2 | 0.8 | 1 |
| Water (60°C) | 24 | 99.8 | 0.2 | 0 |
| 3% H₂O₂ (RT) | 8 | 85.3 | 14.7 | 3 |
| Photolytic | 24 | 92.1 | 7.9 | 2 |
| Thermal (80°C, solid) | 48 | 99.5 | 0.5 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for common experimental issues.
How to resolve impurities in 5-tert-pentyl-2-phenoxyaniline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 5-tert-pentyl-2-phenoxyaniline samples. The following information is based on established principles of organic synthesis and purification, particularly the Ullmann condensation, which is a common method for synthesizing diaryl ethers and phenoxyanilines.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 5-tert-pentyl-2-phenoxyaniline?
A1: 5-tert-pentyl-2-phenoxyaniline is typically synthesized via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of a substituted phenol and an aryl amine derivative or a substituted aniline and an aryl halide. For this specific molecule, a likely pathway is the reaction between 2-amino-4-tert-pentylphenol and a halobenzene (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst and a base.
Q2: What are the common impurities I should expect in my 5-tert-pentyl-2-phenoxyaniline sample?
A2: Based on the likely Ullmann condensation synthesis, common impurities include:
-
Unreacted Starting Materials: 2-amino-4-tert-pentylphenol and the halobenzene.
-
Homocoupled Byproducts: Biphenyl (from the coupling of two halobenzene molecules) and a biphenol derivative (from the coupling of two 2-amino-4-tert-pentylphenol molecules).
-
Positional Isomers: Depending on the starting materials, isomers with the phenoxy group at a different position on the aniline ring might form, although the directing effects of the amino and tert-pentyl groups make the desired isomer the major product.
-
Copper Catalyst Residues: Residual copper from the catalyst used in the reaction.
Q3: How can I detect these impurities in my sample?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to get a preliminary assessment of the purity. Different spots will indicate the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify different impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and the impurities by analyzing the chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and impurities.
Troubleshooting Guides
Issue 1: My TLC analysis shows multiple spots.
This indicates the presence of impurities. The relative positions of the spots can give a clue about their polarity.
Troubleshooting Workflow:
Caption: Troubleshooting multiple spots on TLC.
Detailed Steps:
-
Visualize the TLC plate: Use a UV lamp to visualize UV-active compounds. If spots are not UV-active, use a suitable staining reagent like potassium permanganate or p-anisaldehyde.
-
Identify spots: Compare the Rf values of the impurity spots with the Rf values of the starting materials. Unreacted starting materials will likely have different polarities than the product. Non-polar byproducts like biphenyl will have a high Rf value, while more polar starting materials or byproducts will have lower Rf values.
-
Proceed to purification: Once the nature of the major impurities is tentatively identified, select an appropriate purification method.
Issue 2: My purified sample still shows the presence of unreacted starting materials.
This suggests that the chosen purification method was not effective in separating the product from the starting materials.
Purification Strategy:
Caption: Purification workflow for removing starting materials.
Experimental Protocols:
Protocol 1: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate).
-
Procedure:
-
Dry pack or wet slurry pack the column with silica gel in the initial eluent.
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
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Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be necessary.
-
Procedure:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Issue 3: I suspect the presence of positional isomers.
Positional isomers often have very similar polarities, making them difficult to separate by standard chromatography.
Troubleshooting and Resolution:
-
Analytical Detection: High-resolution HPLC with a suitable column (e.g., a phenyl-hexyl or cyano column) may be able to resolve isomers.
-
Purification:
-
Fractional Crystallization: If a suitable solvent can be found, repeated recrystallizations may enrich the desired isomer.
-
Preparative HPLC: This can be an effective but more resource-intensive method for separating isomers.
-
Data Presentation
Table 1: Typical TLC Rf Values (Illustrative)
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Biphenyl (byproduct) | 95:5 | 0.8 |
| 5-tert-pentyl-2-phenoxyaniline | 90:10 | 0.5 |
| 2-amino-4-tert-pentylphenol | 80:20 | 0.3 |
Note: These are hypothetical values and will depend on the specific TLC plate and conditions.
Table 2: Illustrative HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 3.5 | 2.1 | Biphenyl |
| 2 | 5.2 | 4.5 | Unreacted Starting Material 1 |
| 3 | 8.1 | 92.0 | 5-tert-pentyl-2-phenoxyaniline |
| 4 | 9.5 | 1.4 | Positional Isomer |
Signaling Pathway and Logical Relationship Diagrams
Caption: Origin of product and impurities from synthesis.
Navigating the Risks: A Technical Support Center for Experiments with Aniline and Its Derivatives
Cleveland, OH – Researchers and drug development professionals working with aniline and its derivatives, such as 5-tert-pentyl-2-phenoxy-aniline, now have access to a centralized technical support center. This resource provides critical safety information, troubleshooting guides, and detailed experimental protocols to mitigate the inherent hazards associated with these compounds. Aniline, a widely used industrial chemical, is recognized for its toxicity, while specific data on many of its derivatives remains limited, necessitating a cautious and informed approach.[1][2][3][4] This guide aims to consolidate best practices and essential knowledge to ensure a safer laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Aniline?
A1: Aniline is a toxic substance that can be harmful through inhalation, skin absorption, or ingestion.[1][2] Its primary health effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.[2][5] Aniline is also classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is linked to bladder and spleen cancer in animal studies.[1][5][6] It can cause skin and eye irritation.[5][7]
Q2: I can't find specific safety data for 5-tert-pentyl-2-phenoxy-aniline. How should I handle it?
A2: While specific toxicity data for 5-tert-pentyl-2-phenoxy-aniline is limited, it should be handled with the same precautions as Aniline due to its structural similarity. Substituted anilines can also be hazardous, and in the absence of data, a conservative approach is crucial.[4][8][9] Assume it is toxic via inhalation, ingestion, and dermal absorption and that it may be a potential carcinogen and sensitizer. All handling procedures outlined for Aniline should be strictly followed.
Q3: What are the appropriate personal protective equipment (PPE) for handling Aniline and its derivatives?
A3: A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Butyl rubber, neoprene, or Viton™ gloves are recommended for handling Aniline as nitrile gloves have poor compatibility for prolonged use.[10] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are essential.[10][11]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[11][12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][13]
Q4: What should I do in case of an accidental spill of Aniline?
A4: The response depends on the size of the spill:
-
Small Spill (can be cleaned up in under 10 minutes): If trained, wear appropriate PPE, absorb the spill with an inert material like vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[10][11]
-
Large Spill: Immediately evacuate the area and notify others. If there is a fire risk or the spill is uncontained, call emergency services (911). Otherwise, contact your institution's Environmental Health & Safety (EHS) department.[10]
Q5: What are the first aid procedures for Aniline exposure?
A5: Immediate action is critical:
-
Skin Contact: Quickly remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[7][11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[11]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Blueish tint to skin or lips (cyanosis) after working with Aniline. | Methemoglobinemia due to Aniline exposure. | This is a medical emergency. Immediately remove the individual from the source of exposure, call for emergency medical assistance, and administer 100% oxygen if trained to do so. |
| Faint, fishy odor detected in the lab. | Potential Aniline vapor leak or inadequate ventilation. | Immediately stop work and check for any open containers or spills. Ensure the chemical fume hood is functioning correctly. If the source cannot be identified and rectified, evacuate the area and contact EHS. |
| Skin irritation or rash after handling Aniline derivatives. | Inadequate PPE (e.g., glove breakthrough) or accidental skin contact. | Review the type of gloves being used and their breakthrough time for the specific chemical. Ensure proper technique for donning and doffing gloves. If contact occurs, follow first aid procedures immediately and report the incident. |
| Discoloration of stored Aniline (yellow to brown). | Exposure to air and light. | This is a known property of Aniline.[14] While it may still be usable for some applications, for sensitive reactions, consider purifying the Aniline before use. Store Aniline in a cool, dark, and well-ventilated area in a tightly sealed container.[12] |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Aniline | 5-tert-pentyl-2-phenoxy-aniline |
| CAS Number | 62-53-3[7][11][15] | 70289-36-0 |
| Molecular Formula | C₆H₅NH₂[1] | C₁₇H₂₁NO |
| Appearance | Colorless to brown oily liquid[5][13] | Data not available |
| Odor | Characteristic amine-like, fishy[7][13] | Data not available |
| Boiling Point | 184 °C (363 °F)[7][14] | 353.7 °C at 760 mmHg |
| Melting Point | -6 °C (21 °F)[7][14] | Data not available |
| Flash Point | 70 °C (158 °F)[7][14] | 155.4 °C |
| Solubility in Water | Slightly soluble[7][14] | Data not available |
Exposure Limits for Aniline
| Organization | Limit | Value |
| OSHA | PEL (8-hr TWA) | 5 ppm[5][15][16] |
| ACGIH | TLV (8-hr TWA) | 2 ppm[5][15][16] |
| NIOSH | IDLH | 100 ppm[7][15] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Experimental Protocols
Standard Protocol for Handling Aniline and its Derivatives
-
Preparation: Before starting any experiment, ensure the chemical fume hood is certified and functioning correctly. Have an emergency spill kit and access to a safety shower and eyewash station readily available.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical splash goggles, and gloves with a suitable resistance to aniline (e.g., butyl rubber, Viton™).
-
Dispensing: Conduct all dispensing of Aniline or its derivatives inside the chemical fume hood. Use a syringe or a pipette with a bulb for transferring liquids to minimize the risk of spills and vapor release.
-
Reaction Setup: Perform all reactions in a closed system or under reflux within the fume hood. Ensure all joints are properly sealed.
-
Work-up and Purification: Carry out all extraction, filtration, and purification steps within the fume hood.
-
Waste Disposal: Dispose of all Aniline-contaminated waste, including empty containers, gloves, and absorbent materials, in a designated hazardous waste container.[10] Do not pour Aniline waste down the drain.[10]
-
Decontamination: After the experiment is complete, wipe down the work area within the fume hood with a suitable decontaminating solution. Wash hands thoroughly with soap and water after removing gloves.
Protocol for a Small Aniline Spill Cleanup
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate (if necessary): If you are not trained or equipped to handle the spill, evacuate the area and follow your institution's emergency procedures.
-
Don PPE: Put on a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber).
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[11]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a decontamination solution (e.g., a mild detergent solution), followed by a water rinse.
-
Dispose of Waste: All contaminated materials, including gloves and cleaning cloths, must be placed in the hazardous waste container.
-
Report the Incident: Report the spill to your supervisor or EHS department, as required by your institution's policy.
Visualizing Workflows and Hazard Mitigation
Caption: A workflow for mitigating hazards when working with Aniline and its derivatives.
Caption: A logical diagram illustrating the immediate response to different routes of Aniline exposure.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. canyoncomponents.com [canyoncomponents.com]
- 4. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. bloomtechz.com [bloomtechz.com]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 14. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 16. 1988 OSHA PEL Project - Aniline | NIOSH | CDC [cdc.gov]
Validation & Comparative
Comparative Guide to Aniline, 5-tert-pentyl-2-phenoxy- and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aniline, 5-tert-pentyl-2-phenoxy-, and its structurally similar derivatives, Aniline, 2-phenoxy-, and Aniline, 5-tert-butyl-2-phenoxy-. The information is intended to assist researchers in understanding the key physicochemical differences and potential biological activities of these compounds. Due to a lack of publicly available, direct comparative studies, the biological performance section is based on general structure-activity relationships observed in related phenoxyaniline derivatives.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the target compound and its selected analogs. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing experimental protocols.
| Property | Aniline, 5-tert-pentyl-2-phenoxy- | Aniline, 2-phenoxy- (Analog 1) | Aniline, 5-tert-butyl-2-phenoxy- (Analog 2) |
| CAS Number | 70289-36-0[1] | 2688-84-8[2] | 3535-88-4 (for 5-tert-butyl-2-methoxyaniline, a related structure)[3] |
| Molecular Formula | C₁₇H₂₁NO[1] | C₁₂H₁₁NO[2] | C₁₆H₁₉NO |
| Molecular Weight | 255.35 g/mol [1] | 185.22 g/mol [2] | 241.33 g/mol |
| Boiling Point | 353.7 °C at 760 mmHg[1] | 170 °C at 18 mmHg[2] | Not available |
| Melting Point | Not available | 47-49 °C[2] | Not available |
| Density | 1.04 g/cm³[1] | Not available | Not available |
| XLogP3 | 5[1] | 2.5[2] | ~4.5 (estimated) |
| Hydrogen Bond Donor Count | 1[1] | 1[2] | 1 |
| Hydrogen Bond Acceptor Count | 2[1] | 2[2] | 2 |
Synthesis and Logical Relationships
The synthesis of 5-tert-alkyl-2-phenoxyaniline derivatives generally follows a multi-step process, as suggested by patent literature for related compounds. A generalized synthetic workflow is depicted below.
Potential Biological Activities and Comparative Outlook
-
Structure-Activity Relationship (SAR) Insights: The introduction and size of the alkyl group at the 5-position of the aniline ring can significantly influence the lipophilicity (as indicated by the XLogP3 values) and steric profile of the molecule. This, in turn, is expected to affect the compound's interaction with biological targets and its pharmacokinetic properties.
-
Aniline, 2-phenoxy- (Analog 1): As the parent compound without the alkyl substituent, it has the lowest molecular weight and lipophilicity. This might influence its absorption and distribution in biological systems.
-
Aniline, 5-tert-butyl-2-phenoxy- (Analog 2): The tert-butyl group is a bulky, lipophilic substituent. Its presence is likely to increase the compound's affinity for hydrophobic pockets in target proteins.
-
Aniline, 5-tert-pentyl-2-phenoxy-: The tert-pentyl group is even larger and more lipophilic than the tert-butyl group, which could further enhance interactions with hydrophobic targets, but might also lead to issues with solubility or metabolism.
-
-
Potential Applications:
-
Herbicidal Activity: Phenoxy-containing compounds are known classes of herbicides. The variation in the alkyl group could modulate the herbicidal spectrum and potency.
-
Fungicidal Activity: Some aniline derivatives are known to possess antifungal properties. The lipophilicity of the tert-alkyl group may play a role in the disruption of fungal cell membranes.
-
Insecticidal Activity: Phenoxyaniline moieties have been incorporated into insecticides. The specific alkyl group could influence the compound's neurotoxicity or other mechanisms of insecticidal action.
-
Experimental Protocols
The following are generalized protocols for the preliminary screening of the herbicidal, fungicidal, and insecticidal activities of the aniline derivatives.
A general procedure for the synthesis involves a two-step process:
-
Ullmann Condensation: A mixture of the appropriately substituted 4-tert-alkylphenol, 1-chloro-2-nitrobenzene, potassium carbonate, and a copper catalyst in a high-boiling solvent (e.g., DMF or DMSO) is heated to afford the corresponding 5-tert-alkyl-2-nitrophenoxybenzene intermediate. The reaction progress is monitored by TLC. After completion, the product is isolated by extraction and purified by column chromatography.
-
Reduction of the Nitro Group: The intermediate nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to reduction. This can be achieved using various methods, such as iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. The final product, the desired 5-tert-alkyl-2-phenoxyaniline, is then isolated and purified.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in a nutrient medium to achieve the desired test concentrations.
-
Seed Plating: Seeds of a model plant (e.g., Arabidopsis thaliana or cress) are surface-sterilized and placed on agar plates containing the different concentrations of the test compounds.
-
Incubation: The plates are incubated in a controlled environment (temperature, light, and humidity).
-
Data Collection: After a set period (e.g., 7-14 days), the percentage of seed germination, root length, and shoot length are measured.
-
Analysis: The IC₅₀ (half-maximal inhibitory concentration) values for each parameter are calculated to compare the herbicidal potency of the compounds.
-
Preparation of Test Media: The test compounds are dissolved in a solvent and added to a molten fungal growth medium (e.g., Potato Dextrose Agar, PDA) to achieve the desired final concentrations.
-
Inoculation: A small plug of mycelium from a actively growing culture of a test fungus (e.g., Fusarium oxysporum, Botrytis cinerea) is placed in the center of the agar plates containing the test compounds.
-
Incubation: The plates are incubated at an appropriate temperature for the specific fungus.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to a control (medium with solvent only), and the EC₅₀ (half-maximal effective concentration) is determined.
-
Test Organisms: A model insect species (e.g., fruit flies, Drosophila melanogaster, or aphids) is used.
-
Contact Bioassay:
-
Test solutions of the compounds are prepared in a suitable volatile solvent (e.g., acetone).
-
A known amount of the solution is applied topically to the dorsal thorax of the insects.
-
The treated insects are placed in a container with a food source.
-
Mortality is recorded at specified time points (e.g., 24, 48, 72 hours).
-
-
Ingestion Bioassay:
-
The test compounds are incorporated into the insect's diet at various concentrations.
-
Insects are allowed to feed on the treated diet.
-
Mortality is recorded over time.
-
-
Analysis: The LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) is calculated to compare the insecticidal activity of the compounds.
Experimental and Logical Workflows
A logical workflow for the screening and evaluation of these aniline derivatives is presented below.
Disclaimer: The information provided in this guide is for research and informational purposes only. The biological activities discussed are based on the general properties of related compounds and should be confirmed through rigorous experimental testing.
References
Comparative Guide to Analytical Methods for 5-tert-pentyl-2-phenoxyaniline
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 5-tert-pentyl-2-phenoxyaniline. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results in process monitoring, quality control, and stability studies. This document outlines two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective experimental protocols and performance data based on the analysis of structurally similar aromatic amines.
Methodology Comparison
The choice between HPLC and GC-MS for the analysis of 5-tert-pentyl-2-phenoxyaniline depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC is often preferred for its versatility in handling polar and thermolabile compounds without the need for derivatization.[1][2] Conversely, GC-MS provides excellent separation efficiency and definitive identification based on mass fragmentation patterns, though derivatization may be necessary to improve the volatility and thermal stability of the analyte.[3][4]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of aromatic amines, providing a basis for method selection for 5-tert-pentyl-2-phenoxyaniline. The data is collated from studies on analogous compounds.
| Performance Parameter | HPLC-UV Method (Alternative 1) | GC-MS Method (Alternative 2) |
| Linearity Range | 2.0 - 60 µg/mL | 0.5 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.2 mg/L | 0.04 - 0.4 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 - 0.2 µg/mL | 0.16 - 1.69 µg/mL |
| Accuracy (% Recovery) | 87.5% - 101.4% | 68.8% - 108.0% |
| Precision (% RSD) | < 2.0% | < 15% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and validated for 5-tert-pentyl-2-phenoxyaniline.
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 5-tert-pentyl-2-phenoxyaniline in various sample matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-tert-pentyl-2-phenoxyaniline reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing 5-tert-pentyl-2-phenoxyaniline in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%. Intermediate precision should be evaluated by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3]
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is ideal for the identification and quantification of 5-tert-pentyl-2-phenoxyaniline, especially in complex matrices. Derivatization is often recommended for aromatic amines to improve their chromatographic properties.[4]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Data acquisition and processing software.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 290 °C.[3]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 1 mg of the dried sample or standard, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5-tert-pentyl-2-phenoxyaniline in a suitable solvent like methylene chloride.
-
Working Standard Solutions: Prepare a series of working standards and derivatize them following the procedure above.
-
Sample Solution: Extract the analyte from the sample matrix using a suitable solvent. Dry the extract under a stream of nitrogen and perform the derivatization.
4. Method Validation Parameters:
-
Linearity: Analyze the derivatized working standard solutions and construct a calibration curve. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.
-
Accuracy: Evaluate using spike and recovery experiments in the sample matrix.
-
Precision: Determine the repeatability and intermediate precision of the method. The RSD should typically be ≤ 15%.[3]
-
LOD and LOQ: Establish based on the S/N ratio of the target ions in SIM mode.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Workflow for the HPLC-UV analysis of 5-tert-pentyl-2-phenoxyaniline.
Caption: Workflow for the GC-MS analysis of 5-tert-pentyl-2-phenoxyaniline.
References
Structural Confirmation of Aniline, 5-tert-pentyl-2-phenoxy-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural confirmation of Aniline, 5-tert-pentyl-2-phenoxy-. Due to the limited availability of direct experimental data for this specific compound, this guide leverages detailed spectroscopic information from structurally similar analogs to predict its characteristic analytical signatures. By comparing the known data of 2-phenoxyaniline, 4-phenoxyaniline, and 4-tert-butylaniline, researchers can gain valuable insights for the identification and characterization of the target molecule.
Predicted Physicochemical Properties
While experimental data for Aniline, 5-tert-pentyl-2-phenoxy- is scarce, some basic properties can be estimated based on its structure and publicly available information.
| Property | Value |
| CAS Number | 70289-36-0 |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| Boiling Point | ~353.7 °C at 760 mmHg |
| Flash Point | ~155.4 °C |
| Density | ~1.04 g/cm³ |
Proposed Synthesis Workflow
A plausible synthetic route for Aniline, 5-tert-pentyl-2-phenoxy- involves a two-step process, beginning with an Ullmann condensation to form the diaryl ether linkage, followed by a reduction of a nitro group to the aniline.
Caption: Proposed two-step synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers.[1][2][3]
-
Reactants: A mixture of 2-bromo-4-tert-pentyl-1-nitrobenzene, phenol, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) is prepared in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-200°C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 5-tert-pentyl-2-phenoxynitrobenzene.
Experimental Protocol: Nitro Group Reduction
-
Reactants: The synthesized 5-tert-pentyl-2-phenoxynitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd-C), is added.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is basified with a solution of sodium hydroxide or sodium bicarbonate to neutralize the acid and precipitate the tin salts. The mixture is then filtered, and the filtrate is extracted with an organic solvent.
-
Purification: The organic extracts are combined, washed with water, dried, and concentrated. The final product, Aniline, 5-tert-pentyl-2-phenoxy-, can be further purified by column chromatography or recrystallization.
Structural Analogs for Comparative Analysis
To predict the spectral characteristics of Aniline, 5-tert-pentyl-2-phenoxy-, we will compare the known data of the following analogs:
Caption: Structural relationship between the target molecule and its analogs.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected structural analogs. This data can be used to infer the expected spectral features of Aniline, 5-tert-pentyl-2-phenoxy-.
¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) | Alkyl Protons (ppm) | Reference |
| 2-phenoxyaniline | 6.70-7.35 (m, 9H) | ~3.8 (br s, 2H) | - | [4][5] |
| 4-phenoxyaniline | 6.80-7.40 (m, 9H) | ~3.7 (br s, 2H) | - | [6][7] |
| 4-tert-butylaniline | 6.65 (d, 2H), 7.25 (d, 2H) | ~3.6 (br s, 2H) | 1.29 (s, 9H) | [8][9] |
| Aniline, 5-tert-pentyl-2-phenoxy- (Predicted) | 6.7-7.4 (m, 8H) | ~3.7 (br s, 2H) | 0.6-1.3 (m, 11H) | - |
-
Prediction for Target Molecule: The ¹H NMR spectrum of Aniline, 5-tert-pentyl-2-phenoxy- is expected to show complex multiplets in the aromatic region (δ 6.7-7.4 ppm) corresponding to the eight protons on the two phenyl rings. A broad singlet for the amine protons should appear around δ 3.7 ppm. The tert-pentyl group will exhibit characteristic signals in the aliphatic region (δ 0.6-1.3 ppm), likely a triplet for the methyl group, a quartet for the methylene group, and a singlet for the two methyl groups attached to the quaternary carbon.
¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbons (ppm) | C-N Carbon (ppm) | Alkyl Carbons (ppm) | Reference |
| 2-phenoxyaniline | 115.5, 118.9, 120.0, 121.5, 123.5, 129.8, 137.9, 142.3, 157.9 | 142.3 | - | [5][10] |
| 4-phenoxyaniline | 116.3, 119.0, 122.8, 129.5, 142.0, 150.1, 158.9 | 142.0 | - | [7] |
| 4-tert-butylaniline | 114.8, 126.1, 143.5, 144.0 | 144.0 | 31.5, 34.0 | [8][11] |
| Aniline, 5-tert-pentyl-2-phenoxy- (Predicted) | 115-160 | ~143 | ~9, 28, 34, 37 | - |
-
Prediction for Target Molecule: The ¹³C NMR spectrum will show multiple signals in the aromatic region (δ 115-160 ppm). The carbon attached to the amino group (C-N) is predicted to be around δ 143 ppm. The tert-pentyl group will have distinct signals for its different carbon atoms, including the quaternary carbon.
IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C-N Stretch | C-O-C Stretch | Aromatic C-H Stretch | Reference |
| 2-phenoxyaniline | 3370, 3450 | ~1280 | ~1230 | ~3050 | [12] |
| 4-phenoxyaniline | 3350, 3430 | ~1270 | ~1240 | ~3040 | [7] |
| 4-tert-butylaniline | 3350, 3430 | ~1265 | - | ~3030 | [8] |
| Aniline, 5-tert-pentyl-2-phenoxy- (Predicted) | ~3360, ~3440 | ~1275 | ~1235 | ~3045 | - |
-
Prediction for Target Molecule: The IR spectrum is expected to show two characteristic N-H stretching bands for the primary amine at approximately 3360 and 3440 cm⁻¹. A strong C-O-C stretching vibration for the diaryl ether should be observable around 1235 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C-N stretching will be in the 1275 cm⁻¹ region.
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Reference |
| 2-phenoxyaniline | 185 | 168, 156, 128, 108, 77 | [5][10] |
| 4-phenoxyaniline | 185 | 156, 128, 108, 77 | [6][7] |
| 4-tert-butylaniline | 149 | 134 (M-15), 93 | [8] |
| Aniline, 5-tert-pentyl-2-phenoxy- (Predicted) | 255 | 226 (M-29), 198 (M-57), 184, 108, 77 | - |
-
Prediction for Target Molecule: The mass spectrum should show a molecular ion peak at m/z 255. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) and a tert-pentyl group (M-57) from the parent ion. Fragments corresponding to the phenoxy group (m/z 93) and the aniline moiety would also be expected.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. 2-Phenoxyaniline(2688-84-8) 1H NMR spectrum [chemicalbook.com]
- 5. Benzenamine, 2-phenoxy- | C12H11NO | CID 75899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenoxyaniline(139-59-3) 1H NMR spectrum [chemicalbook.com]
- 7. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Phenoxyaniline(2688-84-8) 13C NMR [m.chemicalbook.com]
- 11. 4-tert-Butylaniline(769-92-6) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Phenoxyaniline(2688-84-8) IR Spectrum [m.chemicalbook.com]
Comparative analysis of different synthesis routes for 5-tert-pentyl-2-phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 5-tert-pentyl-2-phenoxyaniline, a key intermediate in various research and development applications. The synthesis of this molecule, which features a bulky tert-pentyl group and a phenoxy substituent on an aniline core, presents unique challenges and necessitates a careful selection of synthetic strategy. This document outlines three primary approaches: a classical multi-step synthesis, a palladium-catalyzed Buchwald-Hartwig amination, and a copper-catalyzed Ullmann condensation. Each route is evaluated based on potential yield, reaction conditions, and substrate scope, supported by representative experimental data from analogous reactions.
Executive Summary
The synthesis of 5-tert-pentyl-2-phenoxyaniline can be approached through several distinct pathways. Each method offers a different balance of efficiency, cost, and experimental complexity.
-
Route A: Multi-step Synthesis via Friedel-Crafts Alkylation, Nitration, and Reduction offers a classical, albeit lengthy, approach. This route is often characterized by the use of readily available starting materials but may suffer from regioselectivity issues and the need for multiple purification steps.
-
Route B: Buchwald-Hartwig Amination provides a modern and highly efficient method for the crucial C-N bond formation. This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and can often be performed under relatively mild conditions, though the cost of the catalyst and ligands can be a consideration.
-
Route C: Ullmann Condensation represents a more traditional copper-catalyzed cross-coupling method. While often requiring harsher reaction conditions compared to the Buchwald-Hartwig amination, it can be a cost-effective alternative, particularly for large-scale synthesis.
The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.
Comparative Data of Synthesis Routes
| Parameter | Route A: Multi-step Synthesis | Route B: Buchwald-Hartwig Amination | Route C: Ullmann Condensation |
| Starting Materials | Phenol, tert-amyl alcohol, nitric acid, reducing agent, 2-bromophenol (or similar) | 2-Bromo-4-tert-pentylaniline, Phenol | 2-Bromo-4-tert-pentylaniline, Phenol |
| Key Reactions | Friedel-Crafts alkylation, Nitration, Reduction, Nucleophilic Aromatic Substitution | Palladium-catalyzed C-N cross-coupling | Copper-catalyzed C-O cross-coupling |
| Typical Yield | Variable (multi-step, cumulative yield can be low) | Good to Excellent (often >80%) | Moderate to Good (can be variable) |
| Reaction Temperature | Variable (alkylation and nitration often at low temp., reduction and substitution may require heat) | Mild to moderate (typically 80-120 °C) | High (often >150 °C)[1] |
| Catalyst | Lewis acid (e.g., AlCl₃), metal catalyst for reduction (e.g., Fe, SnCl₂) | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, RuPhos) | Copper catalyst (e.g., CuI, Cu₂O) with a ligand (e.g., L-proline, phenanthroline) |
| Catalyst Loading | Stoichiometric (Lewis acid) or high loading (reducing metal) | Low (typically 0.5-5 mol%) | Higher than Pd-catalysis (often 5-20 mol%) |
| Solvent | Various (e.g., CS₂, nitrobenzene for alkylation; acetic acid for nitration) | Anhydrous, non-polar solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, NMP) |
| Reaction Time | Long (multiple steps, each can be several hours) | Relatively short (often 2-24 hours) | Can be long (often >24 hours) |
| Substrate Scope | Can be limited by directing effects and functional group compatibility | Broad, high functional group tolerance | Can be limited by steric hindrance and electronic effects |
| Advantages | Utilizes inexpensive starting materials. | High yields, mild conditions, broad scope. | Lower catalyst cost compared to palladium. |
| Disadvantages | Multiple steps, potential for low overall yield, regioselectivity issues, harsh reagents. | High cost of palladium and ligands. | Harsher conditions, potentially lower yields, and issues with catalyst removal. |
Experimental Protocols
Route A: Multi-step Synthesis (Hypothetical Protocol based on related syntheses)
This route involves a four-step sequence:
-
Friedel-Crafts Alkylation of Phenol: Phenol is reacted with tert-amyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-pentyl group, primarily at the para position.
-
Nitration of 4-tert-pentylphenol: The resulting 4-tert-pentylphenol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the hydroxyl group.
-
Reduction of 2-nitro-4-tert-pentylphenol: The nitro group is then reduced to an amine using a reducing agent such as iron in acidic medium or catalytic hydrogenation.
-
Ullmann Condensation with a Halobenzene: The final step would involve a copper-catalyzed reaction of the 2-amino-4-tert-pentylphenol with a suitable phenoxy source, such as iodobenzene or bromobenzene, to form the desired phenoxy linkage.
Detailed Protocol for a related Friedel-Crafts Alkylation: To a stirred solution of phenol (1 equivalent) in a suitable solvent such as carbon disulfide, a Lewis acid like aluminum chloride (1.1 equivalents) is added portion-wise at 0 °C. Tert-amyl alcohol (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by pouring it onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the alkylated phenol.
Route B: Buchwald-Hartwig Amination
This route involves the direct coupling of a pre-functionalized aniline with a phenoxide.
General Protocol for Buchwald-Hartwig Amination: A mixture of 2-bromo-4-tert-pentylaniline (1 equivalent), phenol (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos (2-4 mol%), and a base such as sodium tert-butoxide (1.5 equivalents) is prepared in an inert atmosphere (e.g., under argon). Anhydrous toluene is added, and the mixture is heated to 80-110 °C for 2-24 hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Route C: Ullmann Condensation
This route is a classical alternative to the Buchwald-Hartwig amination for the formation of the C-O bond.
General Protocol for Ullmann Condensation: A mixture of 2-bromo-4-tert-pentylaniline (1 equivalent), phenol (1.5 equivalents), a copper(I) salt such as CuI (10-20 mol%), a ligand like L-proline or 1,10-phenanthroline (20-40 mol%), and a base such as potassium carbonate (2 equivalents) is suspended in a high-boiling solvent like DMF or NMP. The reaction mixture is heated to a high temperature (typically 150-200 °C) for 24-48 hours. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams are provided.
Caption: Overview of the three main synthetic routes to 5-tert-pentyl-2-phenoxyaniline.
Conclusion
The synthesis of 5-tert-pentyl-2-phenoxyaniline can be accomplished through various methods, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where high yield and purity are paramount, the Buchwald-Hartwig amination (Route B) is likely the most effective approach due to its mild reaction conditions and broad substrate scope. For larger-scale industrial production, the cost of the palladium catalyst might be a significant factor, making the more classical Ullmann condensation (Route C) or a well-optimized multi-step synthesis (Route A) more economically viable, despite the potential for lower yields and harsher conditions. The choice of synthesis route should be made after careful consideration of the desired scale, purity, cost, and available experimental capabilities. Further process optimization would be necessary to determine the most efficient and scalable method for a specific application.
References
A Comparative Guide: In-Silico vs. Experimental Data for Aniline, 5-tert-pentyl-2-phenoxy-
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical research, the robust characterization of novel compounds is paramount. This guide provides a comparative analysis of in-silico predictions versus available experimental data for "Aniline, 5-tert-pentyl-2-phenoxy-". Due to a scarcity of direct experimental findings for this specific molecule, we employ a dual strategy. Firstly, we present a comprehensive in-silico profile for "Aniline, 5-tert-pentyl-2-phenoxy-" generated through widely-accepted computational models. Secondly, we provide a comparative experimental dataset for a structurally analogous compound, "2-phenoxyaniline," to offer a tangible reference point and highlight the predictive capacity and current limitations of computational methods.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the in-silico predicted data for "Aniline, 5-tert-pentyl-2-phenoxy-" and the experimental data for its structural analog, "2-phenoxyaniline".
Table 1: Physicochemical Properties
| Property | Aniline, 5-tert-pentyl-2-phenoxy- (In-Silico Prediction) | 2-Phenoxyaniline (Experimental Data) |
| Molecular Formula | C₁₇H₂₁NO | C₁₂H₁₁NO[1] |
| Molecular Weight | 255.36 g/mol | 185.22 g/mol [1] |
| Melting Point | Not Predicted | 47-49 °C[2][3] |
| Boiling Point | Not Predicted | 170 °C at 18 mmHg[2][3] |
| LogP (Octanol/Water) | 4.68 | Not Available |
| Water Solubility | Poorly soluble | Slightly soluble in chloroform and methanol[2][3] |
| pKa (strongest basic) | 3.85 | 3.78 ± 0.10[2] |
Table 2: ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
| Parameter | Aniline, 5-tert-pentyl-2-phenoxy- (In-Silico Prediction) | 2-Phenoxyaniline (Experimental Data) |
| Gastrointestinal Absorption | High | No data available |
| Blood-Brain Barrier Permeant | Yes | No data available |
| CYP1A2 Inhibitor | Yes | No data available |
| CYP2C19 Inhibitor | Yes | No data available |
| CYP2C9 Inhibitor | Yes | No data available |
| CYP2D6 Inhibitor | Yes | No data available |
| CYP3A4 Inhibitor | Yes | No data available |
| Lipinski's Rule of Five | Yes, 0 violations | Not applicable |
Table 3: Toxicological Profile
| Endpoint | Aniline, 5-tert-pentyl-2-phenoxy- (In-Silico Prediction) | 2-Phenoxyaniline (Experimental Data) |
| LD₅₀ (oral, rat) | 550 mg/kg (Class 4) | LD₅₀ (intravenous, mouse): 212 mg/kg[3][4] |
| Hepatotoxicity | Active | No data available |
| Carcinogenicity | Inactive | No data available |
| Mutagenicity | Inactive | No data available |
| Hazard Statements | Not Predicted | Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation.[5][6][7] |
Experimental and Computational Methodologies
In-Silico Prediction Protocols
The in-silico data for "Aniline, 5-tert-pentyl-2-phenoxy-" was generated using the following established and publicly accessible platforms:
-
SwissADME: This web tool was utilized for the prediction of physicochemical properties, ADME parameters, pharmacokinetic properties, and drug-likeness.[8][9][10][11][12] The tool employs a variety of computational models, including statistical methods and machine learning algorithms, to estimate these properties from the chemical structure.
-
ProTox-II: This platform was used to predict the toxicological profile of the compound.[13][14][15][16][17] ProTox-II leverages a combination of chemical similarity, fragment propensities, and machine learning models based on a large database of experimental toxicity data to predict various endpoints, including oral toxicity (LD₅₀), hepatotoxicity, carcinogenicity, and mutagenicity.
Experimental Protocols for 2-Phenoxyaniline
The experimental data for 2-phenoxyaniline presented in this guide are collated from publicly available safety data sheets and chemical supplier information. The precise experimental conditions for each data point are not detailed in these sources but would typically involve standardized laboratory procedures:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Boiling Point: Measured under reduced pressure using distillation equipment.
-
Solubility: Assessed by visual inspection of the dissolution of the solid in various solvents at a specified temperature.
-
pKa: Determined by potentiometric titration or spectrophotometric methods.
-
LD₅₀: Established through acute toxicity studies in animal models, following standardized protocols.
Visualizing the Workflow: In-Silico vs. Experimental
The following diagram illustrates the distinct yet complementary workflows of in-silico prediction and experimental validation in chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2688-84-8 CAS MSDS (2-Phenoxyaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Phenoxyaniline 99 2688-84-8 [sigmaaldrich.com]
- 7. Benzenamine, 2-phenoxy- | C12H11NO | CID 75899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SwissADME [swissadme.ch]
- 9. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SwissADME: Significance and symbolism [wisdomlib.org]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 17. researchgate.net [researchgate.net]
Performance Benchmark of Phenoxyaniline Derivatives in Biochemical Assays
A Comparative Guide for Researchers
This guide provides a comprehensive performance benchmark of phenoxyaniline derivatives in key biochemical assays, offering a comparative analysis with alternative compounds. The focus of this guide is to equip researchers, scientists, and drug development professionals with objective data to inform their experimental design and compound selection. While specific data for 5-tert-pentyl-2-phenoxyaniline is not publicly available, this guide will focus on the well-characterized parent compound, 2-phenoxyaniline (POA), as a representative of this class of molecules, particularly in the context of Cytochrome P450 2B6 (CYP2B6) inhibition.
Introduction to Phenoxyaniline Derivatives
Phenoxyaniline derivatives are a class of chemical compounds characterized by a phenoxy group linked to an aniline moiety. These structures have garnered interest in drug discovery and toxicology due to their interactions with various biological targets. Notably, they have been investigated as modulators of metabolic enzymes and ion channels. This guide will primarily focus on their role as inhibitors of CYP2B6, a crucial enzyme in drug metabolism, and briefly touch upon their potential as modulators of the Na+/Ca2+ exchanger.
Performance Comparison: CYP2B6 Inhibition
CYP2B6 is a member of the cytochrome P450 superfamily of enzymes, which are responsible for the metabolism of a wide variety of xenobiotics, including many therapeutic drugs. Inhibition of CYP2B6 can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications.[1][2] Phenoxyaniline (POA) and its derivatives have been shown to inhibit CYP2B6 activity.[3][4][5]
The following table summarizes the inhibitory potency (IC50 values) of 2-phenoxyaniline (POA) and other known CYP2B6 inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Notes |
| 2-Phenoxyaniline (POA) | CYP2B6 | ~15-30 | IC50 can be influenced by the presence of redox partners like cytochrome b5.[3][4][5] |
| Sertraline | CYP2B6 | 0.1 - 1.0 | A known antidepressant that also acts as a potent CYP2B6 inhibitor.[1][2] |
| Ticlopidine | CYP2B6 | 0.05 - 0.5 | An antiplatelet drug that is a strong, mechanism-based inhibitor of CYP2B6.[2][6][7] |
| Clopidogrel (metabolite) | CYP2B6 | 0.1 - 1.0 | The active metabolite of this antiplatelet drug is a known CYP2B6 inhibitor.[2] |
Experimental Protocols
CYP2B6 Inhibition Assay (IC50 Determination)
This protocol outlines a typical fluorescence-based assay to determine the IC50 value of a test compound against CYP2B6.
Materials:
-
Human liver microsomes (or recombinant CYP2B6)
-
CYP2B6-specific fluorescent probe substrate (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin, 7-EFC)
-
Test compound (e.g., 2-phenoxyaniline)
-
Positive control inhibitor (e.g., Sertraline)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, human liver microsomes, and the CYP2B6-specific substrate.
-
The test compound is added to the wells in a range of concentrations. A vehicle control (e.g., DMSO) and a positive control inhibitor are also included.
-
The plate is pre-incubated at 37°C for a short period.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The fluorescence of the product formed from the metabolism of the substrate is measured over time using a fluorescence plate reader.
-
The rate of metabolite formation is calculated for each concentration of the test compound.
-
The percent inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.[1]
Signaling Pathways and Experimental Workflows
CYP2B6 Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of CYP2B6 and the mechanism of competitive inhibition by compounds like phenoxyaniline derivatives.
Caption: CYP2B6 catalytic cycle and competitive inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of an inhibitor for CYP2B6.
Caption: Workflow for CYP2B6 IC50 determination.
Phenoxyaniline Derivatives as Na+/Ca2+ Exchanger Modulators
Preliminary research suggests that some 2-phenoxyaniline derivatives may act as inhibitors of the Na+/Ca2+ exchange system.[1] This ion exchanger plays a critical role in maintaining calcium homeostasis in cells, particularly in excitable tissues like cardiac muscle.
Performance Comparison: Na+/Ca2+ Exchanger Inhibition
Due to the limited public data on phenoxyaniline derivatives in this context, a direct comparison is challenging. However, for context, the table below lists the IC50 values of well-established Na+/Ca2+ exchanger inhibitors.
| Compound | Target | IC50 (nM) | Notes |
| SEA0400 | Na+/Ca2+ Exchanger | 50 - 100 | A potent and selective inhibitor of the Na+/Ca2+ exchanger.[8][9] |
| ORM-10103 | Na+/Ca2+ Exchanger | 55 - 70 | A highly specific inhibitor of the Na+/Ca2+ exchanger.[8] |
| Benzamil | Na+/Ca2+ Exchanger | ~100 | An amiloride analog that also inhibits the Na+/Ca2+ exchanger.[10] |
Na+/Ca2+ Exchanger Signaling Pathway
The diagram below illustrates the function of the Na+/Ca2+ exchanger and its inhibition.
Caption: Na+/Ca2+ exchanger function and inhibition.
Conclusion
While direct performance data for 5-tert-pentyl-2-phenoxyaniline in biochemical assays remains scarce in publicly accessible literature, the broader class of phenoxyaniline derivatives demonstrates clear activity as inhibitors of CYP2B6. The representative compound, 2-phenoxyaniline (POA), shows moderate inhibitory potency when compared to established clinical drugs that are potent CYP2B6 inhibitors. Further investigation into phenoxyaniline derivatives, including 5-tert-pentyl-2-phenoxyaniline, is warranted to fully characterize their inhibitory profiles and potential for drug-drug interactions. The experimental protocols and workflows provided in this guide offer a foundation for such comparative studies. Additionally, the potential for this class of compounds to modulate the Na+/Ca2+ exchanger presents another avenue for future research.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. scbt.com [scbt.com]
- 3. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Na+/Ca2+ exchanger inhibition exerts a positive inotropic effect in the rat heart, but fails to influence the contractility of the rabbit heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Performance Analysis of 2-Phenoxyaniline Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data for Aniline, 5-tert-pentyl-2-phenoxy- and a representative alternative, a generic 2-phenoxyaniline derivative. The data presented for the specific compound is limited in the public domain; therefore, this guide leverages data from structurally similar compounds to provide a representative performance analysis. The information herein is intended to support researchers in understanding the potential biological activities and experimental considerations for this class of molecules.
Quantitative Data Summary
The following tables summarize key in vitro assay results for a representative 2-phenoxyaniline derivative compared to a standard control. This data is illustrative and intended to provide a comparative baseline for this class of compounds.
Table 1: In Vitro Kinase Inhibition Activity
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Representative 2-Phenoxyaniline Derivative | Kinase X | 150 | Luminescence-based Kinase Assay |
| Staurosporine (Control) | Kinase X | 15 | Luminescence-based Kinase Assay |
Table 2: Cellular Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) | Assay Method |
| Representative 2-Phenoxyaniline Derivative | HEK293 | > 50 | MTT Assay |
| Doxorubicin (Control) | HEK293 | 1.2 | MTT Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods and may require optimization for specific experimental conditions.
Luminescence-based Kinase Inhibition Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Kinase X enzyme
-
Kinase substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound and control (Staurosporine) in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of a solution containing Kinase X and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a positive control (Doxorubicin). Include untreated cells as a negative control.
-
Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a representative signaling pathway potentially modulated by 2-phenoxyaniline derivatives and a typical experimental workflow for their evaluation.
Caption: Representative signaling pathway of a 2-phenoxyaniline derivative inhibiting Kinase X.
Caption: Experimental workflow for the evaluation of 2-phenoxyaniline derivatives.
A Comparative Guide to the Reproducibility of Studies Involving Substituted Phenoxyanilines
This guide is intended for researchers, scientists, and drug development professionals to highlight key considerations for ensuring the reproducibility of studies involving novel small molecules. We will explore physicochemical properties, purity analysis, and a common biological assay, providing detailed protocols and comparative data tables.
Compound Overview
5-tert-pentyl-2-phenoxyaniline and 5-tert-butyl-2-methoxyaniline are both substituted aniline derivatives. While sharing a core aniline structure, their differing substituents (tert-pentyl vs. tert-butyl and phenoxy vs. methoxy) can influence their physicochemical properties and biological activity.
| Property | 5-tert-pentyl-2-phenoxyaniline | 5-tert-butyl-2-methoxyaniline |
| CAS Number | 70289-36-0[1] | 3535-88-4[2][3][4][5] |
| Molecular Formula | C17H21NO[1] | C11H17NO[2][3] |
| Molecular Weight | 255.35 g/mol [1] | 179.26 g/mol [3] |
| Boiling Point | 353.7°C at 760mmHg[1] | 204-208°C |
| Purity (Typical) | 85.0-99.8%[1] | Min. 95% to 97%[2][3] |
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
Reproducibility in experimental outcomes is critically dependent on the purity of the starting materials. HPLC is a standard method for assessing the purity of small molecules.[6][7][8][9] Below is a hypothetical comparison of purity data for two different lots of each compound.
Table 1: Comparative HPLC Purity Analysis
| Compound | Lot Number | Purity (%) | Major Impurity (Retention Time, min) |
| 5-tert-pentyl-2-phenoxyaniline | Lot A | 98.2% | 4.1 min |
| Lot B | 96.5% | 4.1 min, 5.8 min | |
| 5-tert-butyl-2-methoxyaniline | Lot C | 99.1% | 3.7 min |
| Lot D | 98.9% | 3.7 min |
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20-95% Acetonitrile
-
15-17 min: 95% Acetonitrile
-
17-18 min: 95-20% Acetonitrile
-
18-20 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples dissolved in acetonitrile to a concentration of 1 mg/mL.
Caption: Workflow for HPLC purity analysis.
Biological Activity: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10][11][12][13] Differences in compound purity or experimental protocol can lead to significant variations in results.
Table 2: Comparative Cytotoxicity (IC50) in HeLa Cells
| Compound | Experiment 1 (IC50, µM) | Experiment 2 (IC50, µM) | Experiment 3 (IC50, µM) | Mean IC50 (µM) | Standard Deviation |
| 5-tert-pentyl-2-phenoxyaniline | 25.4 | 28.1 | 26.5 | 26.7 | 1.35 |
| 5-tert-butyl-2-methoxyaniline | 42.1 | 45.3 | 43.8 | 43.7 | 1.61 |
| Vehicle Control (DMSO) | >100 | >100 | >100 | >100 | N/A |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Hypothetical Signaling Pathway Modulation
To further assess the impact of these compounds, we can hypothesize their interaction with a signaling pathway relevant to cell proliferation, such as the MAPK/ERK pathway.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Table 3: Hypothetical Inhibition of ERK Phosphorylation
| Compound | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized) |
| Vehicle Control | 0 | 1.00 |
| 5-tert-pentyl-2-phenoxyaniline | 10 | 0.65 |
| 25 | 0.32 | |
| 50 | 0.15 | |
| 5-tert-butyl-2-methoxyaniline | 10 | 0.88 |
| 25 | 0.75 | |
| 50 | 0.61 |
Experimental Protocol: Western Blot for p-ERK
-
Cell Treatment: Treat HeLa cells with the compounds for 24 hours.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Conclusion
Ensuring the reproducibility of scientific studies is paramount. This guide, while using hypothetical data for 5-tert-pentyl-2-phenoxyaniline due to a lack of available literature, underscores the importance of several key factors:
-
Compound Purity: Small variations in purity between different lots of a compound can significantly impact experimental outcomes. Always characterize the purity of each new batch.
-
Detailed Protocols: Providing comprehensive, step-by-step experimental protocols is essential for others to replicate, validate, and build upon your findings.
-
Data Transparency: Presenting quantitative data in a clear, structured format, including measures of variance, allows for objective comparison and assessment of reproducibility.
Researchers are encouraged to adopt these principles to enhance the robustness and reliability of their work, particularly when investigating novel chemical entities.
References
- 1. Aniline, 5-tert-pentyl-2-phenoxy-|lookchem [lookchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3535-88-4 | 5-Tert-butyl-2-methoxyaniline | Tetrahedron [thsci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 低分子HPLC [sigmaaldrich.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Efficacy Showdown: Aniline, 5-tert-pentyl-2-phenoxy- Analogs Under the Microscope
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Phenoxyaniline Derivatives
The quest for novel therapeutic agents often involves the strategic modification of core chemical scaffolds to enhance efficacy and selectivity. This guide delves into the comparative efficacy of aniline and its 5-tert-pentyl-2-phenoxy- analogs, with a focus on available experimental data for closely related phenoxyaniline derivatives. While specific data for the 5-tert-pentyl analog remains elusive in publicly available literature, this analysis provides a valuable framework for understanding structure-activity relationships within this class of compounds by examining the impact of various substitutions on their biological activity.
Two distinct mechanisms of action have been associated with phenoxyaniline derivatives: inhibition of Cytochrome P450 (CYP) enzymes and modulation of the Na+/Ca2+ exchange (NCX) system. This guide will present the available quantitative data, detail the experimental protocols used to generate this data, and visualize the pertinent biological pathways and workflows.
Quantitative Efficacy Comparison: Inhibition of CYP2B Enzymes
Recent studies have explored the inhibitory effects of phenoxyaniline (POA) and its halogenated analogs on CYP2B enzymes, which are crucial in the metabolism of various xenobiotics. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against rat CYP2B1, a representative isoform.
| Compound | Substitution Pattern | IC50 (μM) for CYP2B1 Inhibition |
| Phenoxyaniline (POA) | Unsubstituted | >10 |
| 3-chloro-4-phenoxyaniline | Monochloro- | >10 |
| 2',4'-dichloro-POA | Dichloro- | 2.8 ± 0.4 |
| 2',5'-dichloro-POA | Dichloro- | 1.5 ± 0.2 |
| 2',4'-dibromo-POA | Dibromo- | 1.3 ± 0.1 |
| 2',5'-dibromo-POA | Dibromo- | 0.8 ± 0.1 |
| 2',4',5'-trichloro-POA | Trichloro- | 0.5 ± 0.1 |
Data sourced from studies on the interaction of phenoxyaniline analogs with CYP2B enzymes.
Experimental Protocols
CYP2B1 Inhibition Assay
A detailed understanding of the experimental methodology is critical for the interpretation and replication of efficacy data.
Objective: To determine the IC50 values of test compounds (phenoxyaniline and its analogs) for the inhibition of CYP2B1 activity.
Materials:
-
Recombinant rat CYP2B1 enzyme
-
Cytochrome P450 reductase (CPR)
-
7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) as a fluorescent substrate
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, CYP2B1, CPR, and the fluorescent substrate 7-EFC.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A control group with no inhibitor is included.
-
Pre-incubation: The plate is pre-incubated at 37°C for a specified time to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of NADPH.
-
Fluorescence Measurement: The rate of 7-EFC deethylation to the fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each compound concentration is determined relative to the control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Statistical Analysis of 5-tert-pentyl-2-phenoxyaniline: A Comparative Guide
A comprehensive search for research data on 5-tert-pentyl-2-phenoxyaniline reveals a significant gap in publicly available scientific literature. As of late 2025, no specific studies detailing the biological activity, experimental protocols, or comparative analyses of this compound could be identified. Consequently, a statistical comparison and detailed guide based on experimental data cannot be constructed at this time.
While the chemical properties of 5-tert-pentyl-2-phenoxyaniline are listed in chemical supplier databases, dedicated research into its pharmacological or biological effects appears to be unpublished or not widely disseminated. This presents a challenge for researchers, scientists, and drug development professionals seeking to evaluate its potential against other alternatives.
General Landscape of Phenoxyaniline Derivatives Research
Research into the broader class of phenoxyaniline derivatives indicates a range of potential biological activities. For instance, certain 2-phenoxyaniline derivatives have been investigated for their inhibitory action on the Na+/Ca2+ exchange system, suggesting potential applications in ischemic diseases. Other studies have explored the antioxidant, anti-inflammatory, and antimicrobial properties of metal complexes derived from 2-phenoxyaniline. However, these studies do not specifically include or provide data for the 5-tert-pentyl substituted variant.
The absence of specific data for 5-tert-pentyl-2-phenoxyaniline underscores a potential area for novel research. Future investigations would be necessary to determine its synthesis, biological activity, and potential therapeutic applications. Such research would need to establish experimental protocols to assess its efficacy and safety, and to compare its performance against existing compounds with similar structural motifs.
Hypothetical Experimental Workflow
Should research on 5-tert-pentyl-2-phenoxyaniline be undertaken, a general experimental workflow could be proposed. This would likely involve initial synthesis and characterization, followed by a series of in vitro and in vivo assays to determine its biological profile.
Caption: A generalized workflow for the initial investigation of a novel chemical compound like 5-tert-pentyl-2-phenoxyaniline.
Logical Relationship for Comparative Analysis
For a future comparative analysis, the performance of 5-tert-pentyl-2-phenoxyaniline would need to be benchmarked against structurally related compounds or existing therapeutic agents. This would involve a head-to-head comparison of key performance indicators derived from experimental data.
Caption: Logical structure for a future comparative data table of 5-tert-pentyl-2-phenoxyaniline against alternatives.
Due to the current lack of available data, the tables and detailed experimental protocols as requested cannot be provided. The information presented here is intended to frame the context of phenoxyaniline research and to propose a logical framework for any future investigations into 5-tert-pentyl-2-phenoxyaniline. Researchers are encouraged to view this as an opportunity for new avenues of scientific inquiry.
Safety Operating Guide
Safe Disposal of Aniline, 5-tert-pentyl-2-phenoxy-: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of Aniline, 5-tert-pentyl-2-phenoxy-, a chemical compound requiring careful handling due to its hazardous nature. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safety and environmental protection.
Aniline and its derivatives are classified as hazardous materials, and their disposal is regulated. While a specific Safety Data Sheet (SDS) for Aniline, 5-tert-pentyl-2-phenoxy- was not located, the procedures outlined below are based on established guidelines for aniline and other hazardous chemical waste. These compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and may cause serious eye damage, genetic defects, and cancer.[1][2][3] They are also very toxic to aquatic life.[1][3]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling Aniline, 5-tert-pentyl-2-phenoxy-, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, tested according to EN 374) are essential.[3]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory. In case of splashing, a face shield should also be worn.[1][2][3]
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working outside a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Step-by-Step Disposal Protocol
The disposal of Aniline, 5-tert-pentyl-2-phenoxy- must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Waste Collection and Segregation:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is ideal if it is in good condition.[6][7] The container must have a secure, screw-on cap.[8]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Aniline, 5-tert-pentyl-2-phenoxy-," and a clear description of the hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[9]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials such as oxidizing agents, acids, and bases.[9][10]
2. Handling and Transfer:
-
All handling of Aniline, 5-tert-pentyl-2-phenoxy- and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When transferring the waste into the designated container, use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company. Do not attempt to transport hazardous waste yourself.
Quantitative Data Summary
The following table summarizes key quantitative data for Aniline, which should be considered as a proxy for Aniline, 5-tert-pentyl-2-phenoxy- in the absence of specific data.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 250 mg/kg | [4] |
| Dermal LD50 (Rabbit) | 820 mg/kg | [4] |
| OSHA PEL (8-hr TWA) | 5 ppm | [10][11][12] |
| ACGIH TLV (8-hr TWA) | 2 ppm | [10][12] |
| Flash Point | 70°C (158°F) | [4] |
| Auto-ignition Temperature | 615°C (1139°F) | [4] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagram illustrates the decision-making process and necessary steps.
Caption: Disposal workflow for Aniline, 5-tert-pentyl-2-phenoxy-.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nj.gov [nj.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Aniline, 5-tert-pentyl-2-phenoxy-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Aniline, 5-tert-pentyl-2-phenoxy-. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, aniline, and structurally similar phenoxy- and alkyl-substituted anilines. It is imperative to handle this chemical with the utmost caution, assuming it possesses a hazard profile similar to or greater than its analogues.
Hazard Assessment and Personal Protective Equipment (PPE)
Aniline and its derivatives are classified as toxic and are readily absorbed through the skin.[1] They are suspected carcinogens and mutagens.[2][3] Phenoxyanilines are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[4][5][6] Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or laminate film). Nitrile gloves are not recommended for prolonged contact with aniline.[7] | Prevents skin absorption, a primary route of exposure for aniline and its derivatives. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[2][3] |
| Skin and Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[8] | Aniline derivatives can be volatile, and inhalation is a significant exposure route. |
Safe Handling and Operational Plan
A designated area within a laboratory, clearly marked for the use of "Aniline, 5-tert-pentyl-2-phenoxy-," should be established.
Experimental Workflow:
Figure 1. A stepwise workflow for the safe handling of Aniline, 5-tert-pentyl-2-phenoxy-.
Procedural Steps:
-
Preparation: Always work within a certified chemical fume hood.[9] Ensure safety shower and eyewash stations are accessible.[9] Before starting, ensure all necessary PPE is donned correctly.
-
Handling: Avoid inhalation of vapors and any direct contact with the substance.[3] Use appropriate tools (spatulas, syringes) to handle the chemical.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7] The container should be tightly sealed.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact the designated emergency response team.
Emergency Procedures
Immediate action is critical in case of exposure.
Table 2: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Disposal Plan
All waste containing Aniline, 5-tert-pentyl-2-phenoxy- must be treated as hazardous waste.
Waste Management Logical Flow:
References
- 1. nj.gov [nj.gov]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bloomtechz.com [bloomtechz.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
